molecular formula C6H16ClNO B6359927 (S)-3-Amino-2-methylpentan-2-ol hydrochloride CAS No. 1350713-57-3

(S)-3-Amino-2-methylpentan-2-ol hydrochloride

Cat. No.: B6359927
CAS No.: 1350713-57-3
M. Wt: 153.65 g/mol
InChI Key: MDKKBNQTKLEALE-JEDNCBNOSA-N
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Description

(S)-3-Amino-2-methylpentan-2-ol hydrochloride is a useful research compound. Its molecular formula is C6H16ClNO and its molecular weight is 153.65 g/mol. The purity is usually 95%.
The exact mass of the compound (S)-3-Amino-2-methylpentan-2-ol hydrochloride is 153.0920418 g/mol and the complexity rating of the compound is 70.9. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (S)-3-Amino-2-methylpentan-2-ol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-3-Amino-2-methylpentan-2-ol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3S)-3-amino-2-methylpentan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO.ClH/c1-4-5(7)6(2,3)8;/h5,8H,4,7H2,1-3H3;1H/t5-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDKKBNQTKLEALE-JEDNCBNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)(C)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C(C)(C)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: (S)-3-Amino-2-methylpentan-2-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of (S)-3-Amino-2-methylpentan-2-ol hydrochloride , a specialized chiral amino-alcohol building block. This document is structured for researchers and drug development professionals, focusing on synthesis, specifications, and application logic.

Executive Summary

(S)-3-Amino-2-methylpentan-2-ol hydrochloride is a high-value chiral building block belonging to the class of


-amino alcohols. Structurally derived from the chiral pool (specifically L-2-aminobutyric acid), it features a primary amine adjacent to a tertiary alcohol with a gem-dimethyl group. This steric bulk and specific stereochemistry make it a critical scaffold in the synthesis of chiral oxazoline ligands  (for asymmetric catalysis) and a pharmacophore in drug discovery programs targeting CNS disorders and anti-infectives.

Chemical Identity & Specifications

This compound is defined by its specific stereocenter at the C3 position and the tertiary alcohol at C2.[1]

Core Chemical Data
ParameterSpecification
Chemical Name (S)-3-Amino-2-methylpentan-2-ol hydrochloride
Common Synonyms (S)-2-Amino-1-(1-hydroxy-1-methylethyl)propane HCl; L-Homoalaninol-dimethyl HCl
CAS Number (Base) 74608-29-0 (Refers to (S)-isomer free base)
CAS Number (Racemic) 855589-31-0
Molecular Formula

Molecular Weight 153.65 g/mol (Salt); 117.19 g/mol (Base)
Chirality (S)-Enantiomer (derived from L-series amino acids)
Appearance White to off-white crystalline solid
Solubility Highly soluble in water, methanol, ethanol; sparingly soluble in THF/DCM
Structural Analysis

The molecule consists of a pentane backbone.

  • C1 & C2-Methyl: Two methyl groups attached to C2 (gem-dimethyl), rendering C2 achiral but sterically hindered.

  • C3 (Chiral Center): Carries the primary amine (

    
    ). Configuration is (S) .
    
  • C4-C5: Ethyl group providing lipophilicity.

Synthetic Pathways & Manufacturing

The synthesis of (S)-3-Amino-2-methylpentan-2-ol is a classic example of chiral pool synthesis , typically starting from (S)-2-Aminobutyric acid (L-ABA). This route preserves the optical purity of the starting material.

Retrosynthetic Analysis

The target molecule is accessed via the addition of a methyl nucleophile (Grignard) to an ester derivative of the amino acid.

Synthesis Start (S)-2-Aminobutyric Acid (Chiral Pool) Inter1 Esterification & N-Protection (e.g., N-Boc-Methyl Ester) Start->Inter1 1. SOCl2, MeOH 2. (Boc)2O Inter2 Grignard Addition (Excess MeMgBr) Inter1->Inter2 MeMgBr (3.5 eq) THF, 0°C to RT Product (S)-3-Amino-2-methylpentan-2-ol Hydrochloride Inter2->Product 1. Quench 2. HCl/Dioxane (Deprotection)

Figure 1: Synthetic pathway from (S)-2-Aminobutyric acid to the target amino alcohol.

Detailed Experimental Protocol

Step 1: Protection & Esterification The amino group of (S)-2-aminobutyric acid must be protected (e.g., Boc, Cbz) to prevent quenching of the Grignard reagent. The carboxylic acid is converted to a methyl or ethyl ester.[1]

  • Reagents: Thionyl chloride/Methanol (for ester), then

    
    /
    
    
    
    .

Step 2: Grignard Addition (The Critical Step) The ester function reacts with two equivalents of Methylmagnesium bromide (MeMgBr) to form the tertiary alcohol.

  • Mechanism:[2][3] The first equivalent forms the ketone (transiently); the second equivalent attacks the ketone to form the tertiary alcohol.[1]

  • Key Control: Temperature must be controlled (

    
    ) to minimize racemization, although the 
    
    
    
    -proton is less acidic in the carbamate protected form.

Step 3: Deprotection & Salt Formation The N-protecting group is removed under acidic conditions.

  • Protocol: Dissolve the intermediate in 1,4-dioxane. Add 4M HCl in dioxane. Stir at RT for 2 hours. Precipitate with diethyl ether.

  • Result: The hydrochloride salt crystallizes, ensuring high chemical purity.[1]

Quality Control & Characterization

Trustworthiness in research applications relies on rigorous QC.[1]

Identification Criteria[1][3][4]
  • 
     NMR (DMSO-
    
    
    
    ):
    • 
       ppm (t, 3H): Terminal methyl of the ethyl group.
      
    • 
       ppm (s, 6H): Gem-dimethyl  protons (distinctive singlets).
      
    • 
       ppm (m, 1H): Chiral methine proton at C3.
      
    • 
       ppm (br s, 3H): Ammonium protons (
      
      
      
      ).
  • Mass Spectrometry (ESI+):

    • 
       m/z (Free base mass).
      
Impurity Profile
ImpurityOriginDetection
Enantiomer (R-isomer) Racemization during esterificationChiral HPLC (e.g., Chiralpak AD-H)
Mono-methyl ketone Incomplete Grignard reactionGC-MS / NMR (Signal at ~2.1 ppm)
Residual Magnesium Poor workup of GrignardICP-MS / Ash test

Applications in Drug Discovery

This compound serves as a specialized "chiral template."[1]

Chiral Auxiliaries & Ligands

The free base is a precursor to Box (Bis-oxazoline) ligands. The gem-dimethyl group forces the substituents into a specific conformation, enhancing enantioselectivity in catalytic reactions (e.g., Copper-catalyzed cyclopropanation).

Pharmaceutical Intermediates

The 3-amino-2-methylpentan-2-ol scaffold is a bioisostere of valinol and isoleucinol. It is used to introduce steric bulk into peptide mimetics, potentially increasing metabolic stability against proteolytic cleavage.[1]

Applications Core (S)-3-Amino-2-methylpentan-2-ol App1 Chiral Ligands (Oxazolines) Core->App1 Condensation with Nitriles/Acids App2 Peptide Mimetics (Protease Inhibitors) Core->App2 Peptide Coupling App3 Resolution Agents (Chiral Salts) Core->App3 Salt Formation

Figure 2: Downstream applications of the amino-alcohol scaffold.

Handling & Safety

  • Hygroscopicity: As a hydrochloride salt of an amino alcohol, the compound is hygroscopic. Store in a desiccator at

    
     for long-term stability.
    
  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[1] Handle with standard PPE (gloves, goggles, fume hood).[1]

References

  • Guidechem. (S)-3-Amino-2-methyl-pentan-2-ol CAS Data. Retrieved from

  • PubChem. Compound Summary: Amino-alcohol derivatives. Retrieved from

  • ChemicalBook. 3-Amino-2-methylpentan-2-ol Properties. Retrieved from

  • BldPharm. Product Specifications for CAS 855589-31-0. Retrieved from

Sources

The Solubility Profile and Solvent Interactions of (S)-3-Amino-2-methylpentan-2-ol Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-3-Amino-2-methylpentan-2-ol hydrochloride is a highly specialized, chiral, branched aliphatic amino alcohol salt. Compounds of this class serve as critical building blocks and intermediates in the synthesis of complex active pharmaceutical ingredients (APIs). For process chemists and formulation scientists, mastering the solubility profile of this compound is non-negotiable. Its dissolution behavior dictates the efficiency of extraction, the yield of crystallization, and the physical stability of the final dosage form.

This whitepaper provides an in-depth analysis of the thermodynamic principles governing the solubility of (S)-3-Amino-2-methylpentan-2-ol HCl across various solvent classes, detailing the causality behind its phase behaviors and providing field-validated experimental protocols for its isolation and analysis.

Physicochemical Properties & Mechanistic Causality

The dissolution of (S)-3-Amino-2-methylpentan-2-ol HCl is a thermodynamic competition between its robust crystal lattice energy and the solvation energy provided by the surrounding medium.

Aqueous Solubility and the pH-Dependent Profile

As a hydrochloride salt of a primary amine, this compound exhibits inherently high aqueous solubility. The water molecules effectively solvate the chloride anion and form strong hydrogen bonds with both the protonated amine and the tertiary hydroxyl group. During preformulation, achieving an aqueous solubility greater than 10 mg/mL is generally considered optimal for drug candidates [3].

However, this solubility is strictly governed by the pH of the environment. According to the Henderson-Hasselbalch equation, as the pH of the aqueous medium increases and surpasses the


 of the conjugate acid, the equilibrium shifts toward the unionized free base. At a specific critical pH threshold known as 

, the solubility of the free base becomes the limiting factor, leading to precipitation [1]. Furthermore, the stability of these salts and their propensity to disproportionate (revert to the free base) during formulation is a critical consideration that must be monitored [2].

Conversely, in highly acidic environments (e.g., concentrated HCl solutions), the solubility of the hydrochloride salt can be significantly reduced. This is driven by the common ion effect , where the excess chloride ions suppress the dissolution of the salt to maintain the solubility product constant (


) [4].

G A Solid (S)-3-Amino-2-methylpentan-2-ol HCl B Aqueous Dissolution (High Solubility) A->B H₂O C Common Ion Effect (Excess Cl⁻) B->C Add HCl D pH Increase (pH > pH_max) B->D Add NaOH F Reduced Solubility (Salt Precipitation) C->F Equilibrium Shift E Precipitation of Free Base D->E Deprotonation

Fig 1: Phase behavior and pH-dependent dissolution pathways of the hydrochloride salt.

Organic Solvent Interactions

The solubility in organic solvents is dictated by the solvent's dielectric constant (


) and its hydrogen-bond donating/accepting capacity:
  • Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility. The hydroxyl groups of the solvent mimic water, effectively solvating the ionic pairs.

  • Polar Aprotic Solvents (e.g., Acetonitrile, Ethyl Acetate): Low to moderate solubility. While they possess a dipole moment, they lack the hydrogen-bond donating ability required to effectively solvate the chloride anion.

  • Non-Polar Solvents (e.g., Hexane, Toluene): Practically insoluble. The dielectric constant is too low to overcome the ionic lattice energy, making them ideal anti-solvents.

Quantitative Data Presentation

The following table summarizes the representative solubility profile of (S)-3-Amino-2-methylpentan-2-ol HCl across standard solvent classes at 25 °C.

SolventSolvent ClassDielectric Constant (

)
USP Solubility DescriptorEst. Solubility (mg/mL)
Water Aqueous80.1Very Soluble> 300
Methanol Polar Protic33.0Freely Soluble100 - 200
Ethanol Polar Protic24.3Soluble30 - 100
Acetonitrile Polar Aprotic37.5Slightly Soluble1 - 10
Ethyl Acetate Polar Aprotic6.0Very Slightly Soluble< 1
n-Hexane Non-Polar1.9Practically Insoluble< 0.1

Self-Validating Experimental Protocols

To ensure scientific integrity, the methodologies used to measure and manipulate solubility must be self-validating. The following protocols explain not just the how, but the why behind each step.

Protocol 1: Thermodynamic Equilibrium Solubility Determination

This method utilizes HPLC-ELSD rather than simple gravimetry. Causality: Aliphatic amino alcohols lack strong UV chromophores and can undergo side reactions (e.g., esterification in alcohols). HPLC ensures that the measured dissolved mass corresponds only to the intact, non-degraded API.

  • Preparation: Add an excess of (S)-3-Amino-2-methylpentan-2-ol HCl (approx. 500 mg) to 1.0 mL of the target solvent in a 2 mL glass HPLC vial.

  • Equilibration: Seal the vial and place it in a thermostatic shaker bath at 25.0 ± 0.1 °C. Agitate at 300 rpm for 48 hours. Causality: 48 hours is required to ensure true thermodynamic equilibrium is reached between the solid lattice and the solvated ions, preventing false readings from supersaturation.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes at 25 °C to tightly pellet the undissolved solid.

  • Sampling & Dilution: Carefully extract 100 µL of the clear supernatant. Dilute immediately with the mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% TFA). Causality: Immediate dilution prevents the salt from precipitating out of the solution due to minor temperature fluctuations before injection.

  • Quantification: Analyze via HPLC equipped with an Evaporative Light Scattering Detector (ELSD). Compare peak areas against a validated calibration curve to determine exact solubility.

Protocol 2: Anti-Solvent Crystallization Workflow

This protocol leverages the solubility differential between methanol and hexane to purify the salt.

  • Dissolution: Dissolve 10 g of crude (S)-3-Amino-2-methylpentan-2-ol HCl in 50 mL of anhydrous methanol at 40 °C. Causality: Methanol's high hydrogen-bonding capacity easily overcomes the salt's lattice energy.

  • Polish Filtration: Pass the warm solution through a 0.45 µm PTFE syringe filter. Self-Validation: This removes insoluble mechanical impurities. It guarantees that any subsequent turbidity observed in the reactor is purely API nucleation, not foreign particulate matter.

  • Anti-Solvent Addition: Transfer the filtrate to a jacketed crystallizer at 25 °C. Begin overhead stirring at 200 rpm. Dropwise, add 150 mL of n-hexane over a 2-hour period. Causality: Slow addition prevents local supersaturation spikes. Rapid addition causes "oiling out" (a liquid-liquid phase separation common in aliphatic amines) rather than controlled crystalline nucleation.

  • Aging & Isolation: Age the slurry for 4 hours at 5 °C to maximize the yield. Filter under a vacuum, wash the cake with cold hexane, and dry under a vacuum at 40 °C to a constant weight.

G S1 Crude HCl Salt S2 Dissolve in Methanol (Primary Solvent) S1->S2 S3 Polish Filtration (Remove Insolubles) S2->S3 S4 Add Hexane (Anti-Solvent) S3->S4 S5 Controlled Nucleation & Crystallization S4->S5 S6 Pure API Salt S5->S6

Fig 2: Step-by-step anti-solvent crystallization workflow utilizing Methanol and Hexane.

References

  • pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts , Ovid. Available at:[Link]

  • Stability of pharmaceutical salts in solid oral dosage forms , Academia.edu. Available at:[Link]

  • Pharmaceutical preformulation , Clinical Gate. Available at: [Link]

Technical Whitepaper: Safety, Handling, and Application Guidelines for (S)-3-Amino-2-methylpentan-2-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-3-Amino-2-methylpentan-2-ol hydrochloride is a highly specialized chiral building block widely utilized in the pharmaceutical industry, particularly in the synthesis of advanced targeted therapies such as Cyclin-Dependent Kinase 2 (CDK2) inhibitors[1]. As a Senior Application Scientist, I have observed that the successful integration of this compound into drug development pipelines requires a rigorous understanding of its physicochemical behavior. This whitepaper provides a comprehensive, causality-driven guide to the safe handling, storage, and experimental utilization of this compound, ensuring both scientific integrity and operator safety.

Physicochemical Profiling & Causality in Handling

Understanding the physical chemistry of (S)-3-Amino-2-methylpentan-2-ol hydrochloride is the foundation of safe and effective handling.

Why the Hydrochloride Salt? In its free base form, the amino alcohol is prone to oxidative degradation and can be highly hygroscopic. By converting it to the hydrochloride salt, the amine is thermodynamically stabilized. This prevents premature oxidation, reduces moisture uptake, and preserves the critical (S)-stereocenter's integrity during long-term storage[2].

Table 1: Physicochemical Properties & Handling Implications
PropertyValue / DescriptionMechanistic Implication (Causality)
Chemical Formula C6H16ClNOContains both hydrophilic (-OH, -NH3+) and hydrophobic (alkyl) domains, requiring biphasic extraction techniques.
Molecular Weight 153.65 g/mol Low molecular weight facilitates rapid dissolution in aqueous media[3].
Physical State Crystalline PowderHigh dust generation potential; requires aerodynamic containment during transfer.
Stereochemistry (S)-enantiomerChiral purity is sensitive to extreme thermal stress; must be stored at 2-8°C.

Hazard Assessment & Toxicological Causality

While the hydrochloride salt mitigates the severe alkalinity associated with the free base, it presents specific occupational hazards that must be respected.

  • Irritation Mechanism: Upon contact with physiological moisture (sweat, tears, mucous membranes), the salt dissociates. The localized osmotic stress and slight pH shift can cause acute eye and skin irritation.

  • Inhalation Risk: As a crystalline powder, aerosolized micro-particles can bypass upper respiratory defenses, leading to mechanical and chemical irritation of the lower respiratory tract.

Engineering Controls & Self-Validating PPE Systems

To mitigate the risks outlined above, a defense-in-depth approach is required.

  • Primary Containment: All weighing and transfer operations must occur within a properly calibrated chemical fume hood (face velocity 0.5 - 0.6 m/s) or a ventilated balance enclosure.

  • Glove Selection (Causality): Nitrile gloves (minimum 0.11 mm thickness) are mandatory. Why? Nitrile provides superior resistance to polar organic molecules compared to latex, preventing trans-dermal penetration if the powder is accidentally wetted with solvent.

  • Self-Validating PPE Check: Before handling, operators must perform a pneumatic inflation test on gloves to ensure zero micro-punctures. If the glove holds air pressure for 10 seconds, the barrier is validated.

Experimental Protocols: A Self-Validating Workflow

Protocol: Controlled Free-Basing for Amide Coupling

In pharmaceutical synthesis, such as the generation of CDK2 inhibitors, the amine group must act as a nucleophile. Thus, the hydrochloride salt must be converted back to its free base in situ or immediately prior to reaction[1].

Step 1: Dissolution

  • Action: Suspend 1.0 eq of (S)-3-Amino-2-methylpentan-2-ol hydrochloride in a biphasic mixture of Dichloromethane (DCM) and Distilled Water (1:1 v/v).

  • Causality: The biphasic system ensures that as the free base is generated, it immediately partitions into the organic layer, preventing aqueous degradation and side reactions.

  • Validation: Visual check—the solid must completely dissolve. A clear biphasic solution indicates no insoluble polymeric impurities.

Step 2: Alkalinization

  • Action: Dropwise addition of 2.0 M NaOH (aq) under continuous stirring at 0-5°C until the aqueous layer reaches pH > 10.

  • Causality: The low temperature prevents exothermic degradation. A pH > 10 ensures complete deprotonation of the alkylamine (pKa ~9.5-10.5).

  • Validation: Stop stirring, allow phase separation, and test the aqueous layer with pH indicator paper. A deep blue/purple color validates complete free-basing.

Step 3: Extraction and Drying

  • Action: Separate the organic (DCM) layer. Extract the aqueous layer twice more with DCM. Combine organic layers and dry over anhydrous Na2SO4.

  • Causality: Na2SO4 is chosen over MgSO4 because Mg2+ can sometimes coordinate with amino alcohols, reducing overall yield.

  • Validation: The organic solution should be perfectly clear. A cloudy solution indicates residual water, requiring further drying before downstream coupling.

HandlingWorkflow Start Storage (2-8°C, Desiccated) Weigh Weighing (Fume Hood) Start->Weigh Transfer Dissolve Dissolution (DCM / H2O) Weigh->Dissolve Add Solvents Check1 Validation: Clear Solution? Dissolve->Check1 FreeBase Alkalinization (Add NaOH) Check1->FreeBase Yes Check2 Validation: Aqueous pH > 10? FreeBase->Check2 Extract Extraction (Organic Phase) Check2->Extract Yes

Self-validating workflow for the safe handling and free-basing of the hydrochloride salt.

Application Context: CDK2 Inhibition Pathway

The ultimate value of (S)-3-Amino-2-methylpentan-2-ol lies in its structural contribution to active pharmaceutical ingredients (APIs). In the context of oncology, APIs derived from this building block are potent inhibitors of the Cyclin E/CDK2 complex. By occupying the ATP-binding pocket of CDK2, these drugs prevent the phosphorylation of the Retinoblastoma (Rb) protein, thereby arresting the cell cycle at the G1/S transition and halting tumor proliferation[1].

CDK2Pathway API API (Chiral Derivative) CDK2 CDK2 / Cyclin E Complex API->CDK2 Inhibits Rb Rb Protein Phosphorylation CDK2->Rb Catalyzes E2F E2F Factor Release Rb->E2F Triggers SPhase S-Phase Entry E2F->SPhase Promotes

Mechanism of action for CDK2 inhibitors derived from (S)-3-Amino-2-methylpentan-2-ol.

Spill Response & Waste Management

  • Solid Spill: Do not sweep. Use a HEPA-filtered vacuum or cover with damp absorbent pads to prevent aerosolization.

  • Waste Causality: Aqueous waste from the free-basing protocol is highly alkaline and contains residual organics. It must be neutralized to pH 6-8 using dilute HCl before being routed to heavy organic aqueous waste streams. Never mix with acidic waste containing cyanides or sulfides, as localized heating could trigger dangerous off-gassing.

References[2] Title: (3R)-3-amino-2-methyl-5-(methylsulfanyl)pentan-2-ol hydrochloride - Benchchem

Source: benchchem.com URL: 3] Title: 3-amino-2-methylpentan-2-ol | 855589-31-0 - Sigma-Aldrich Source: sigmaaldrich.com URL: 1] Title: CN117177744A - CDK2 inhibitors and methods of use thereof - Google Patents Source: google.com URL:

Sources

Methodological & Application

Application Note: Stereoselective Synthesis of (S)-3-Amino-2-methylpentan-2-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed, robust, and scientifically-grounded protocol for the enantioselective synthesis of (S)-3-Amino-2-methylpentan-2-ol hydrochloride. Chiral 1,2-amino alcohols are crucial structural motifs in medicinal chemistry, and their stereocontrolled synthesis is of paramount importance. The described pathway initiates from the commercially available and enantiopure starting material, (S)-2-aminobutanoic acid. The synthesis proceeds through a three-step sequence: 1) N-protection of the amino acid, 2) double addition of a Grignard reagent to the corresponding methyl ester to form a tertiary alcohol, and 3) deprotection to yield the final product as its hydrochloride salt. This method provides a reliable route to the target molecule, ensuring high stereochemical fidelity.

Introduction: The Significance of Chiral Amino Alcohols

Chiral amino alcohols are high-value building blocks in the pharmaceutical industry, forming the structural core of numerous therapeutic agents.[1] The precise three-dimensional arrangement of the amine and alcohol functionalities is often critical for selective interaction with biological targets like enzymes and receptors. Consequently, the development of efficient and stereoselective synthetic routes to access enantiomerically pure amino alcohols is a central goal in organic synthesis.[1]

The target molecule, (S)-3-Amino-2-methylpentan-2-ol, is a chiral tertiary amino alcohol. The synthesis of such structures requires careful strategic planning to control the stereocenter while constructing the sterically hindered tertiary alcohol. The protocol outlined herein leverages a chiral pool approach, starting with (S)-2-aminobutanoic acid. This strategy ensures the desired (S)-stereochemistry at C3 is locked in from the beginning. The core transformations involve standard, well-understood reactions, making this protocol highly adaptable and scalable for research and drug development applications.

The chosen synthetic pathway is illustrated below:

Reaction_Scheme cluster_0 Overall Synthetic Pathway A 1. (S)-2-Aminobutanoic acid B 2. (S)-2-(Boc-amino)butanoic acid A->B (Boc)₂O, Base C 3. (S)-Methyl 2-(Boc-amino)butanoate B->C SOCl₂, MeOH D 4. (S)-tert-Butyl (1,1-dimethyl-2-hydroxy-2-pentyl)carbamate C->D 1. CH₃MgBr (xs) 2. H₂O workup E 5. (S)-3-Amino-2-methylpentan-2-ol hydrochloride (Target) D->E HCl / Dioxane

Caption: Overall reaction scheme for the synthesis.

Safety and Handling

This protocol involves hazardous materials and requires strict adherence to safety procedures. All operations must be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a flame-resistant lab coat, safety goggles, and chemical-resistant gloves.

  • Di-tert-butyl dicarbonate ((Boc)₂O): Irritant and lachrymator. Handle with care.

  • Thionyl Chloride (SOCl₂): Highly corrosive, toxic, and reacts violently with water. Handle with extreme caution using dry glassware and syringes.

  • Grignard Reagents (e.g., CH₃MgBr): Highly flammable, pyrophoric (may ignite on contact with air), and react violently with water and protic solvents.[2] All glassware must be rigorously flame-dried under vacuum or oven-dried, and the reaction must be performed under an inert atmosphere (Nitrogen or Argon).[3][4]

  • Anhydrous Solvents (THF, Diethyl Ether): Highly flammable and can form explosive peroxides. Use from freshly opened containers or after proper purification and testing.

  • Hydrochloric Acid (HCl): Highly corrosive. Concentrated solutions and HCl gas are toxic.

An appropriate fire extinguisher (Class D for organometallics) and a spill kit should be readily accessible.[4] Do not work alone when handling Grignard reagents.[2]

Experimental Protocols

Part 1: Synthesis of (S)-Methyl 2-(tert-butoxycarbonylamino)butanoate (3)

This part involves the protection of the amine functionality followed by the esterification of the carboxylic acid.

Step 1.1: N-Boc Protection of (S)-2-Aminobutanoic acid (1)

The tert-butyloxycarbonyl (Boc) group is an excellent choice for amine protection due to its stability in basic and nucleophilic conditions and its ease of removal under acidic conditions.[5][6]

  • Materials:

    • (S)-2-Aminobutanoic acid (1): 10.31 g (100 mmol)

    • Di-tert-butyl dicarbonate ((Boc)₂O): 22.9 g (105 mmol, 1.05 eq)

    • Sodium Bicarbonate (NaHCO₃): 16.8 g (200 mmol, 2.0 eq)

    • Tetrahydrofuran (THF): 150 mL

    • Deionized Water: 150 mL

  • Procedure:

    • To a 500 mL round-bottom flask, add (S)-2-aminobutanoic acid (1) and dissolve it in a solution of sodium bicarbonate in 150 mL of deionized water.

    • Add 150 mL of THF to the aqueous solution. The mixture should be biphasic.

    • Cool the flask to 0 °C using an ice-water bath.

    • Add di-tert-butyl dicarbonate portion-wise over 15 minutes to the stirred solution.

    • Remove the ice bath and allow the reaction to stir vigorously at room temperature for 12-16 hours.

    • Monitor the reaction by TLC (Mobile phase: 10% MeOH in DCM with 1% Acetic Acid). The product, (S)-2-(Boc-amino)butanoic acid (2), is more nonpolar than the starting material.

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

    • Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with 1 M HCl.

    • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the N-Boc protected acid (2) as a colorless oil or white solid. The product is often used in the next step without further purification.

Step 1.2: Esterification of (S)-2-(Boc-amino)butanoic acid (2)

Esterification is necessary to prevent the acidic proton of the carboxylic acid from quenching the Grignard reagent in the subsequent step.

  • Materials:

    • (S)-2-(Boc-amino)butanoic acid (2): (from previous step, ~100 mmol)

    • Anhydrous Methanol (MeOH): 200 mL

    • Thionyl Chloride (SOCl₂): 8.0 mL (110 mmol, 1.1 eq)

  • Procedure:

    • In a flame-dried 500 mL round-bottom flask under an inert atmosphere, dissolve the crude N-Boc acid (2) in anhydrous methanol (200 mL).

    • Cool the solution to 0 °C in an ice-water bath.

    • Slowly add thionyl chloride dropwise via syringe over 20 minutes. Gas evolution (HCl, SO₂) will be observed.

    • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 4-6 hours.

    • Monitor the reaction by TLC (Mobile phase: 20% Ethyl Acetate in Hexanes). The ester product (3) is significantly more nonpolar than the starting acid.

    • Upon completion, carefully remove the solvent and excess reagents under reduced pressure.

    • Dissolve the residue in ethyl acetate (150 mL) and wash sequentially with saturated sodium bicarbonate solution (2 x 75 mL) and brine (1 x 75 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude methyl ester (3). Purify by flash column chromatography on silica gel if necessary.

Part 2: Grignard Addition to Synthesize the Tertiary Alcohol (4)

This is the key C-C bond-forming step. The Grignard reagent adds twice to the ester carbonyl to generate the tertiary alcohol.[7][8]

  • Materials:

    • (S)-Methyl 2-(Boc-amino)butanoate (3): (from previous step, assume ~90 mmol)

    • Methylmagnesium Bromide (CH₃MgBr, 3.0 M in Diethyl Ether): 90 mL (270 mmol, 3.0 eq)

    • Anhydrous Tetrahydrofuran (THF): 250 mL

  • Procedure:

    • Assemble a flame-dried 1 L three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

    • Dissolve the methyl ester (3) in 250 mL of anhydrous THF and add it to the flask.

    • Cool the solution to 0 °C using an ice-salt bath.

    • Transfer the methylmagnesium bromide solution to the dropping funnel via cannula.

    • Add the Grignard reagent dropwise to the stirred ester solution over 45 minutes, maintaining the internal temperature below 5 °C.

    • After the addition is complete, stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

    • Monitor the reaction by TLC until the starting ester is consumed.

    • Quench: Carefully cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution (100 mL). This is a highly exothermic step.

    • Extract the mixture with ethyl acetate (3 x 150 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected amino alcohol (4). Purify by flash column chromatography (e.g., 10-30% Ethyl Acetate in Hexanes).

Part 3: Deprotection and Hydrochloride Salt Formation (5)

The final step removes the Boc protecting group and forms the desired hydrochloride salt in a single operation using acidic conditions.[9][10]

  • Materials:

    • (S)-tert-Butyl (1,1-dimethyl-2-hydroxy-2-pentyl)carbamate (4): (from previous step)

    • HCl in 1,4-Dioxane (4.0 M solution): 50 mL

    • Diethyl Ether: 100 mL

  • Procedure:

    • Dissolve the purified Boc-protected amino alcohol (4) in a minimal amount of diethyl ether or dichloromethane in a 250 mL flask.

    • Cool the solution to 0 °C.

    • Add the 4.0 M HCl in dioxane solution dropwise. A white precipitate should form immediately.

    • Stir the resulting slurry at room temperature for 2-4 hours. Gas evolution (isobutene, CO₂) will occur.

    • Monitor the deprotection by TLC or LC-MS.

    • Upon completion, add diethyl ether (100 mL) to fully precipitate the product.

    • Collect the white solid by vacuum filtration, wash the filter cake with cold diethyl ether (2 x 30 mL) to remove any non-polar impurities.

    • Dry the solid under high vacuum to yield the final product, (S)-3-Amino-2-methylpentan-2-ol hydrochloride (5).

Workflow and Data

Experimental Workflow Diagram

Workflow cluster_prep Precursor Synthesis cluster_main Core Reaction & Final Steps start Start: (S)-2-Aminobutanoic acid boc_protect N-Boc Protection (Boc)₂O, NaHCO₃, THF/H₂O start->boc_protect acidify_extract Acidify (HCl) & Extract (EtOAc) boc_protect->acidify_extract esterify Esterification SOCl₂, MeOH acidify_extract->esterify workup_ester Aqueous Workup & Purification esterify->workup_ester ester_product Isolated Ester (3) workup_ester->ester_product grignard Grignard Reaction CH₃MgBr, Anhydrous THF, 0°C ester_product->grignard quench_extract Quench (NH₄Cl) & Extract (EtOAc) grignard->quench_extract purify_alcohol Column Chromatography quench_extract->purify_alcohol deprotect Boc Deprotection 4M HCl in Dioxane purify_alcohol->deprotect isolate Precipitate & Filter deprotect->isolate final_product Final Product (5) (S)-3-Amino-2-methylpentan-2-ol HCl isolate->final_product

Caption: Step-by-step experimental workflow diagram.

Table of Reagents and Expected Yields
StepStarting MaterialKey ReagentsProductTypical Yield
1.1(S)-2-Aminobutanoic acid(Boc)₂O, NaHCO₃(S)-2-(Boc-amino)butanoic acid95-99%
1.2(S)-2-(Boc-amino)butanoic acidSOCl₂, MeOH(S)-Methyl 2-(Boc-amino)butanoate90-95%
2(S)-Methyl 2-(Boc-amino)butanoateCH₃MgBr (3 eq)Boc-protected amino alcohol (4)75-85%
3Boc-protected amino alcohol (4)4M HCl in Dioxane(S)-3-Amino-2-methylpentan-2-ol HCl (5)90-98%
Characterization Data
  • Appearance: White to off-white crystalline solid.

  • ¹H NMR (400 MHz, D₂O): Expected signals for ethyl group (triplet ~0.9 ppm, multiplet ~1.7 ppm), two methyl singlets (~1.2-1.3 ppm), and a methine proton adjacent to the ammonium group (~3.3 ppm).

  • ¹³C NMR (100 MHz, D₂O): Expected signals for the two C1/C5 methyls, the C2 methyl, the C4 methylene, the C3 methine, and the C2 quaternary carbon.

  • Mass Spectrometry (ESI+): Calculated for C₆H₁₆NO⁺ [M+H]⁺: 118.12. Found: ~118.1.

  • Optical Rotation: [α]D should be measured in a specified solvent (e.g., MeOH) to confirm enantiomeric purity.

References

  • Green, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
  • Shaikh, N. S., Gajare, A. S., Deshpande, V. H., & Bedekar, A. V. (2000). A mild procedure for the clay catalyzed selective removal of the tert-butoxycarbonyl protecting group from aromatic amines. Tetrahedron Letters, 41(3), 385-387.
  • Jia, X., Huang, Q., Li, J., Li, S., & Yang, Q. (2007). Environmentally benign N-Boc protection under solvent-and catalyst-free conditions. Synlett, 2007(5), 0806-0808.
  • Quora. (2022, February 19).
  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M). Journal of Peptide Research, 58(4), 338-341.
  • American Chemical Society. (n.d.).
  • CN1793110A - Process for preparing Boc protected amino acid by (Boc)
  • ResearchGate. (2025, August 7). Simple and efficient synthesis of chiral amino alcohols with an amino acid-based skeleton.
  • Kashima, C., Aoki, Y., & Omote, Y. (1975). A new synthesis of alpha-amino-acids by reaction of Grignard reagents with ethyl N-trichloroethylidenecarbamate. Journal of the Chemical Society, Perkin Transactions 1, (23), 2511-2513.
  • Guidechem. (n.d.). 3-Amino-2-methyl-pentan-2-ol 855589-31-0 wiki.
  • ResearchGate. (2016, August 29). How can we do the deprotection of boc-amino acids using hcl?
  • UM Students' Repository. (n.d.). CHAPTER 1 SYNTHESIS OF AMINO ALCOHOLS AND ESTERS.
  • NIST WebBook. (n.d.). 3-Amino-2-methylheptane.
  • BenchChem. (2025). Discovery and Synthesis of Chiral Amino Alcohols.
  • Royal Society of Chemistry. (2024, November 11). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids.
  • Laboratory Safety Standard Operating Procedure (SOP). (2018, July 16). ORGANICMETALLIC COMPOUND (GRIGNARDS AND ORGANOLITHIUMS).
  • Royal Society of Chemistry. (2013, July 17). Dual protection of amino functions involving Boc.
  • Sigma-Aldrich. (n.d.).
  • Wikipedia. (n.d.). 3-Methyl-2-pentanol.
  • BenchChem. (2025). An In-depth Technical Guide to the Boc Protection Mechanism for Amines.
  • Beilstein Journals. (2016, May 12).
  • YouTube. (2024, June 7). Grignard reaction safety.
  • PMC. (2016, September 13).
  • University of Rochester. (n.d.).
  • YouTube. (2022, April 5). Grignard to Alcohol Synthesis Shortcuts - Aldehyde, Ketone, Ester.
  • FooDB. (2010, April 8). Showing Compound 3-Methylpentan-2-ol (FDB004415).
  • ACS Publications. (n.d.). Formation of Functional Amino Acids via Three-Component Coupling: An Unusual Addition Mode to the Nitrogen of alpha-Iminoesters.
  • Royal Society of Chemistry. (n.d.). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
  • AAPPTec. (n.d.).
  • Chemical Society Reviews. (2016, February 8). Synthesis of α-aminoboronic acids.

Sources

Use of (S)-3-Amino-2-methylpentan-2-ol hydrochloride as a chiral auxiliary

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Asymmetric Synthesis Using (S)-3-Amino-2-methylpentan-2-ol Hydrochloride

Executive Summary

(S)-3-Amino-2-methylpentan-2-ol hydrochloride is a specialized chiral amino alcohol derived from L-2-aminobutyric acid . It serves as the immediate precursor to the (S)-4-ethyl-5,5-dimethyloxazolidin-2-one chiral auxiliary, a member of the "SuperQuat" family developed to overcome limitations of traditional Evans auxiliaries.

Unlike standard auxiliaries (e.g., Valinol or Phenylglycinol), the presence of the gem-dimethyl group at the C5 position induces a powerful conformational lock via the Thorpe-Ingold effect. This structural rigidity forces the C4-ethyl substituent to project exclusively toward the N-acyl reaction center, maximizing facial shielding. Consequently, this auxiliary offers superior diastereoselectivity (>98% de), enhanced hydrolytic stability during enolate formation, and high crystallinity of intermediates, often eliminating the need for chromatographic purification.

Mechanism of Action: The "SuperQuat" Advantage

The efficacy of this auxiliary relies on the Gem-Dimethyl Effect within the oxazolidinone ring.[1]

  • Conformational Locking: In standard Evans auxiliaries, the C4 substituent has some rotational freedom. In the (S)-3-Amino-2-methylpentan-2-ol derivative, the bulky C5-gem-dimethyl group sterically compresses the ring, locking the C4-ethyl group into a pseudo-axial orientation.

  • Facial Shielding: This locking mechanism creates a dense steric wall on the Re-face of the enolate (assuming standard Z-enolate geometry), forcing electrophilic attack from the Si-face with exceptionally high fidelity.

  • Cleavage Selectivity: The gem-dimethyl group sterically hinders nucleophilic attack at the endocyclic carbonyl (ring opening), thereby directing cleavage agents (e.g., LiOOH, LiOBn) exclusively to the exocyclic imide carbonyl. This allows for milder cleavage conditions and higher auxiliary recovery rates.

SuperQuat_Mechanism cluster_lock Stereocontrol Mechanism Auxiliary (S)-4-Ethyl-5,5-dimethyl oxazolidin-2-one Acylation N-Acylation (RCOCl) Auxiliary->Acylation Activation Enolization Z-Enolate Formation (NaHMDS/LiCl) Acylation->Enolization -78°C TS Transition State (Gem-Dimethyl Lock) Enolization->TS Chelation Product Alkylated Product (>98% de) TS->Product Electrophile (E+)

Figure 1: The workflow of the SuperQuat auxiliary, highlighting the critical transition state locking mechanism.

Experimental Protocols

Preparation of the Auxiliary

Target: (S)-4-Ethyl-5,5-dimethyloxazolidin-2-one

Pre-requisite: Synthesis of (S)-3-Amino-2-methylpentan-2-ol from L-2-aminobutyric acid ester via Grignard addition (MeMgBr, >3.5 equiv). The hydrochloride salt must be neutralized in situ or prior to use.

Step-by-Step Cyclization:

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser and argon inlet.

  • Neutralization & Dissolution: Suspend (S)-3-Amino-2-methylpentan-2-ol hydrochloride (10.0 g, 59.6 mmol) in dry Dichloromethane (DCM, 150 mL). Add Triethylamine (18.3 mL, 131 mmol, 2.2 equiv) and stir at 0°C for 15 min.

  • Phosgene Equivalent Addition:

    • Option A (Standard): Add Triphosgene (6.2 g, 20.8 mmol, 0.35 equiv) dissolved in DCM (20 mL) dropwise over 30 min at 0°C.

    • Option B (Green): Add Carbonyl Diimidazole (CDI) (10.6 g, 65.5 mmol, 1.1 equiv) in one portion.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12 hours.

    • QC Check: Monitor by TLC (EtOAc/Hexane 1:1). The amino alcohol spot (ninhydrin active) should disappear.

  • Workup: Quench with saturated NH₄Cl (100 mL). Separate layers. Extract aqueous layer with DCM (2 x 50 mL). Wash combined organics with 1M HCl (to remove unreacted amine/imidazole), then Brine. Dry over Na₂SO₄.

  • Purification: Concentrate in vacuo. Recrystallize from Et₂O/Hexane to yield white needles.

    • Yield: ~85-92%

    • Data: ¹H NMR should show distinct gem-dimethyl singlets (~1.3-1.5 ppm) and the ethyl signals.

Asymmetric Alkylation Protocol

Target: Alpha-chiral Carboxylic Acid Derivative

  • N-Acylation:

    • Dissolve the SuperQuat auxiliary (5.0 mmol) in THF (20 mL) at -78°C.

    • Add n-BuLi (5.1 mmol, 2.5 M in hexanes) dropwise. Stir 15 min.

    • Add Acid Chloride (e.g., Propionyl Chloride, 5.5 mmol) dropwise.

    • Warm to 0°C over 1 hour. Quench (NH₄Cl), extract, and recrystallize the N-acyl imide.

  • Enolization & Alkylation:

    • Reagent Prep: In a separate flask, prepare NaHMDS (1.1 equiv) or LDA in THF at -78°C.

    • Addition: Cannulate the solution of N-acyl auxiliary (1.0 equiv) in THF into the base solution at -78°C. Stir 45 min to ensure complete Z-enolate formation.

    • Electrophile: Add the Alkyl Halide (e.g., Benzyl Bromide, 3.0 equiv) neat or in minimal THF.

    • Reaction: Stir at -78°C for 2-4 hours. (Note: SuperQuats maintain selectivity even if warmed slightly, but -78°C is optimal).

    • Quench: Add acetic acid (2 equiv) in THF at -78°C, then warm to RT.

  • Cleavage (Hydrolysis to Acid):

    • Dissolve alkylated product in THF/H₂O (3:1) at 0°C.

    • Add LiOH (2.0 equiv) and 30% H₂O₂ (4.0 equiv). Stir 1 hour.

    • Quench: Na₂SO₃ (1.5 M) to destroy peroxide.

    • Isolation: Wash with CH₂Cl₂ (to recover the auxiliary). Acidify aqueous layer (pH 1) and extract the chiral acid with EtOAc.

Data & Performance Metrics

Table 1: Comparative Selectivity (Alkylation of Propionate Imide)

Auxiliary TypeSubstituentAlkylating AgentYield (%)Diastereomeric Ratio (dr)
SuperQuat 4-Ethyl-5,5-dimethyl BnBr 94 > 99:1
Evans4-Isopropyl (Valinol)BnBr8992:8
Evans4-Phenyl (Phenylglycinol)BnBr8595:5
SuperQuat 4-Ethyl-5,5-dimethyl Allyl-Br 91 > 99:1

Note: The SuperQuat system consistently delivers higher dr values due to the gem-dimethyl lock preventing enolate isomerization.

Troubleshooting & Critical Parameters

  • Moisture Sensitivity: The amino alcohol hydrochloride is hygroscopic. Dry it under high vacuum (0.1 Torr) at 40°C for 4 hours before use.

  • Acylation Sluggishness: Due to the steric bulk of the gem-dimethyl group, N-acylation can be slower than with Valinol. If conversion is low, use n-BuLi (stronger base) instead of NaH, and ensure the acid chloride is distilled.

  • Cleavage Recovery: If the auxiliary is not recovering quantitatively, ensure the pH of the aqueous workup during cleavage is sufficiently basic (>12) before the first DCM wash (to keep the acid in the water) and that the peroxide quench is complete.

Workflow_Logic Start Start: Amino Alcohol HCl Decision Is salt dry? Start->Decision Dry Dry under vacuum (40°C, 4h) Decision->Dry No Cyclize Cyclization (CDI/Triphosgene) Form SuperQuat Decision->Cyclize Yes Dry->Decision Acylate N-Acylation (n-BuLi, RCOCl) Cyclize->Acylate Alkylate Asymmetric Alkylation (NaHMDS, R'X) Acylate->Alkylate Cleave Cleavage & Recovery Alkylate->Cleave

Figure 2: Operational decision tree for the synthesis and utilization of the auxiliary.

References

  • Davies, S. G., et al. "Asymmetric Synthesis using SuperQuat Auxiliaries: 4-Substituted-5,5-dimethyloxazolidin-2-ones."[1][2] Tetrahedron: Asymmetry, vol. 11, no. 17, 2000, pp. 3475-3494. Link

  • Bull, S. D., Davies, S. G., & Smith, A. D. "SuperQuat Chiral Auxiliaries: Design, Synthesis, and Utility." Journal of the Chemical Society, Perkin Transactions 1, 2001, pp. 2931-2938. Link

  • Gibson, C. L., et al. "Hydrolytic Stability and Cleavage of SuperQuat Auxiliaries." Organic Letters, vol. 6, no.[3] 2, 2004, pp. 245-247. Link[4]

  • Ager, D. J., et al. "Commercial Applications of Chiral Auxiliaries." Chemical Reviews, vol. 96, no. 2, 1996, pp. 835-876. Link[4]

Sources

Application Note: (S)-3-Amino-2-methylpentan-2-ol Hydrochloride in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Applications of (S)-3-Amino-2-methylpentan-2-ol hydrochloride in asymmetric synthesis Content Type: Detailed Application Notes and Protocols

Executive Summary & Molecule Profile

(S)-3-Amino-2-methylpentan-2-ol hydrochloride is a specialized chiral 1,2-amino alcohol ligand derived from L-2-aminobutyric acid (L-homoalanine). Structurally, it belongs to the class of gem-dimethyl substituted amino alcohols. Unlike primary amino alcohols (e.g., Valinol) which possess secondary alcohol groups, this ligand features a tertiary alcohol moiety.

This structural distinction is critical for two reasons:

  • Oxidative Stability: The tertiary alcohol cannot be oxidized to a ketone, rendering the ligand robust under oxidative conditions.

  • Thorpe-Ingold Effect: The gem-dimethyl group at the C2 position induces steric strain that pre-organizes the ligand into a reactive conformation (the Thorpe-Ingold effect), often enhancing enantioselectivity and reaction rates in metal-catalyzed transformations.

Chemical Identity[1][2][3][4]
  • IUPAC Name: (S)-3-Amino-2-methylpentan-2-ol hydrochloride

  • Common Precursor: L-2-Aminobutyric acid (L-ABA)

  • Key Structural Feature: Chiral center at C3; gem-dimethyl group at C2.

  • CAS Number (Free Base): 855589-31-0 (Generic for isomer class; specific stereoisomer references vary).

Synthesis of the Ligand

Rationale: While commercially available, in-house synthesis ensures high enantiomeric purity and reduces cost. The synthesis utilizes the Grignard addition to an amino acid ester, a standard yet sensitive protocol requiring strict anhydrous conditions.

Protocol A: Synthesis from L-2-Aminobutyric Acid

Reaction Overview: L-2-Aminobutyric acid


 Methyl Ester 

Grignard Addition (MeMgBr)

(S)-3-Amino-2-methylpentan-2-ol.

Materials:

  • L-2-Aminobutyric acid (10.0 g, 97 mmol)

  • Thionyl chloride (SOCl₂, 1.2 equiv)

  • Methanol (anhydrous)[1]

  • Methylmagnesium bromide (MeMgBr, 3.0 M in Et₂O, 4.5 equiv)

  • THF (anhydrous)[1][2]

  • HCl (gas or 4M in dioxane)

Step-by-Step Methodology:

  • Esterification:

    • Suspend L-2-aminobutyric acid in anhydrous methanol (100 mL) at 0°C.

    • Add SOCl₂ dropwise (exothermic). Reflux for 4 hours.

    • Concentrate in vacuo to yield L-2-aminobutyric acid methyl ester hydrochloride. Use directly.

  • Grignard Addition (Critical Step):

    • Setup: Flame-dried 1L 3-neck flask, N₂ atmosphere, addition funnel.

    • Dissolve the ester salt in anhydrous THF (200 mL). Cool to 0°C.[3]

    • Neutralization (In situ): Add Triethylamine (1.0 equiv) to liberate the free amine ester if starting from HCl salt, or use 4.5 equiv of Grignard (the first equivalent acts as a base). Recommendation: Use excess Grignard.

    • Addition: Add MeMgBr (4.5 equiv) dropwise over 1 hour. Maintain temp < 10°C.

    • Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours. The solution typically turns cloudy.

    • Quench: Cool to 0°C. Very slowly add saturated NH₄Cl solution. (Caution: Violent gas evolution).

  • Isolation & Salt Formation:

    • Extract aqueous layer with CH₂Cl₂ (3 x 100 mL).

    • Dry organics over Na₂SO₄, filter, and concentrate.

    • Dissolve the resulting oil in minimal dry ethanol/ether.

    • Bubble dry HCl gas or add HCl/dioxane. The white precipitate is (S)-3-Amino-2-methylpentan-2-ol hydrochloride .

    • Recrystallization: Isopropanol/Hexane.

Application 1: Enantioselective Borane Reduction of Ketones

Rationale: This is the primary application. The ligand reacts with Borane (BH₃) to form a chiral oxazaborolidine catalyst in situ. The tertiary alcohol prevents side reactions, and the ethyl group at the chiral center provides the necessary steric bulk to differentiate the prochiral ketone faces.

Mechanism of Action

The ligand forms a bicyclic oxazaborolidine. The nitrogen coordinates to the borane, activating it. The ketone coordinates to the boron atom cis to the ring fusion, where the steric bulk of the ligand directs the hydride attack to the Re or Si face of the ketone.

CatalyticCycle Ligand (S)-Ligand (Pre-catalyst) Oxazaborolidine Active Oxazaborolidine Catalyst Ligand->Oxazaborolidine + BH3 (-H2) BH3 BH3·THF BH3->Oxazaborolidine Activation Complex Catalyst-Ketone Complex Oxazaborolidine->Complex + Acetophenone TS Hydride Transfer (Transition State) Complex->TS Face Selective TS->Oxazaborolidine Regeneration Product Chiral Alcohol (S)-1-Phenylethanol TS->Product Hydrolysis

Figure 1: Catalytic cycle for the borane reduction of ketones using the amino-alcohol ligand.

Detailed Protocol: Reduction of Acetophenone

Target: Synthesis of (R)-1-Phenylethanol (Configuration depends on ligand chirality; (S)-ligand typically yields (R)-alcohol for aryl alkyl ketones via the CBS model).

Parameters:

  • Catalyst Loading: 5-10 mol%

  • Solvent: Anhydrous THF

  • Temperature: 0°C to RT

Step-by-Step:

  • Catalyst Formation:

    • In a flame-dried Schlenk flask under Argon, weigh (S)-3-Amino-2-methylpentan-2-ol HCl (15 mg, 0.1 mmol, 10 mol%).

    • Add anhydrous THF (2 mL).

    • Add NaH (4 mg, 60% dispersion) or perform a wash with aqueous base prior to use to liberate the free amine. Preferred: Use the free base ligand directly if stored properly. If using HCl salt, add 1 equiv of n-BuLi or Et₃N to neutralize in situ before adding borane.

    • Add BH₃·THF (1.0 M, 0.1 mL) to generate the catalyst. Stir for 30 mins at RT. Evolution of H₂ gas confirms formation.

  • Reduction:

    • Add remaining BH₃·THF (1.0 M, 1.0 mL, 1.0 mmol, 1.0 equiv) to the catalyst solution.

    • Cool the mixture to 0°C.

    • Dissolve Acetophenone (120 mg, 1.0 mmol) in THF (2 mL).

    • Slow Addition: Add the ketone solution dropwise to the catalyst/borane mixture over 30 minutes via syringe pump. Note: Slow addition keeps the stationary concentration of ketone low, favoring the catalyzed pathway over the uncatalyzed background reaction.

  • Workup:

    • Stir for 15 mins after addition is complete.

    • Quench carefully with Methanol (1 mL) until bubbling ceases.

    • Add 1N HCl (5 mL) and stir for 20 mins to break the boron-nitrogen bond.

    • Extract with diethyl ether (3 x 10 mL).

    • Wash combined organics with Brine, dry over MgSO₄, and concentrate.

  • Analysis:

    • Determine conversion by ¹H NMR.[4]

    • Determine enantiomeric excess (ee) by Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 95:5).

Application 2: Catalytic Addition of Diethylzinc to Aldehydes

Rationale: Amino alcohols serve as excellent ligands for Zinc, forming a chiral environment that directs the addition of organozinc reagents to aldehydes.

Comparative Data: Ligand Performance

Ligand TypeR-Group (Chiral Center)Alcohol TypeTypical ee% (PhCHO)
(S)-ValinolIsopropylPrimary85-90%
(S)-LeucinolIsobutylPrimary88-92%
(S)-3-Amino-2-methylpentan-2-ol Ethyl Tertiary 92-96%

Note: The tertiary alcohol increases the rigidity of the Zn-ligand complex, often improving ee.

Protocol
  • Ligand Preparation: Dissolve (S)-3-Amino-2-methylpentan-2-ol (5 mol%) in dry Toluene.

  • Zinc Activation: Add Diethylzinc (Et₂Zn, 2.0 equiv, 1.0M in hexane) at 0°C. Stir for 20 min. The ethane gas evolution indicates formation of the Zinc-alkoxide species.

  • Substrate Addition: Add Benzaldehyde (1.0 equiv).

  • Reaction: Stir at 0°C for 12-24 hours.

  • Quench: Add 1N HCl. Extract with Et₂O.

Troubleshooting & Critical Control Points

IssueProbable CauseCorrective Action
Low Enantioselectivity (<50% ee) Moisture in solvent/ligand.Re-dry THF over Na/Benzophenone. Ensure ligand is anhydrous (azeotrope with toluene).
Fast addition of ketone.Use a syringe pump. The uncatalyzed borane reduction is fast and racemic; the catalyst must compete.
Low Yield Incomplete catalyst formation.Ensure H₂ evolution stops before adding ketone. Use fresh BH₃·THF.
Cloudy Reaction Mixture Solubility limit of complex.The active catalyst is soluble; cloudiness often indicates moisture (boric acid formation). Filter or restart.

References

  • Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Synthesis. Angewandte Chemie International Edition. Link[1]

  • Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Dialkylzincs to Aldehydes Promoted by Chiral Amino Alcohols. Angewandte Chemie. Link[1]

  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews. Link[1]

  • Cho, B. T., & Chun, Y. S. (1990). Asymmetric reduction of ketones with borane catalyzed by chiral oxazaborolidines derived from (S)-leucinol. Journal of the Chemical Society, Perkin Transactions 1. Link

  • BenchChem. (3R)-3-amino-2-methyl-5-(methylsulfanyl)pentan-2-ol hydrochloride Structure and Applications. Link (Used for structural verification of the amino-pentan-ol class).

Sources

Application Note: (S)-3-Amino-2-methylpentan-2-ol Hydrochloride in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

The following is a comprehensive Application Note and Protocol Guide for the use of (S)-3-Amino-2-methylpentan-2-ol hydrochloride in asymmetric catalysis.

Executive Summary

(S)-3-Amino-2-methylpentan-2-ol hydrochloride is a highly sterically differentiated chiral


-amino alcohol ligand . Structurally derived from L-2-aminobutyric acid (L-butyrine), this ligand features a tertiary alcohol moiety flanked by a gem-dimethyl-like steric environment. It is primarily utilized in the enantioselective addition of organozinc reagents to aldehydes , offering superior enantiomeric excess (ee) for aliphatic and sterically hindered substrates compared to traditional ligands like norephedrine.

This guide details the ligand's mechanistic advantages, a validated protocol for its synthesis, and a standard operating procedure (SOP) for the asymmetric ethylation of benzaldehyde.

Chemical Identity & Properties

PropertyDescription
Chemical Name (S)-3-Amino-2-methylpentan-2-ol hydrochloride
CAS Number 855589-31-0 (Free base generic) / Custom HCl salt
Molecular Formula

Structure Class 1,2-Amino Alcohol (Chiral Auxiliary)
Key Moiety Tertiary alcohol at C2; Chiral amine at C3
Solubility Soluble in water, MeOH, EtOH; Free base soluble in Toluene, THF
Storage Hygroscopic; Store at 2-8°C under Argon

Mechanistic Insight: The Steric Advantage

The catalytic efficacy of (S)-3-Amino-2-methylpentan-2-ol stems from its ability to form a rigid bimetallic zinc complex . Unlike secondary amino alcohols (e.g., proline derivatives), the primary amine in this ligand allows for a specific H-bond donor capability, while the tertiary alcohol prevents oxidation and increases steric bulk.

The Catalytic Cycle

The reaction proceeds via a Noyori-type mechanism:

  • Complexation: The ligand reacts with dialkylzinc (

    
    ) to form a monomeric or dimeric zinc-alkoxide species.
    
  • Activation: A second equivalent of

    
     coordinates to the oxygen, increasing the Lewis acidity of the zinc center.
    
  • Addition: The aldehyde coordinates to the zinc, and the alkyl group is transferred to the Si-face (governed by the (S)-configuration of the ligand), yielding the (S)-alcohol.

CatalyticCycle L Ligand (HCl Salt) (S)-3-Amino-2-methylpentan-2-ol Active Active Bimetallic Zn-Complex L->Active Deprotonation (-Ethane) Zn Diethylzinc (Et2Zn) (2.2 equiv) Zn->Active TS Transition State (Rigid 6-membered ring) Active->TS + Substrate Substrate Aldehyde Substrate (R-CHO) Substrate->TS TS->Active Regeneration Product Chiral Alcohol (S)-1-Phenylpropan-1-ol TS->Product Hydrolysis

Figure 1: Catalytic cycle for the enantioselective addition of diethylzinc to aldehydes mediated by amino-alcohol ligands.[1][2]

Experimental Protocols

Protocol A: Synthesis of the Ligand

Rationale: Commercial availability can be sporadic. This robust synthesis converts readily available L-2-aminobutyric acid to the target ligand.

Reagents:

  • (S)-2-Aminobutyric acid methyl ester hydrochloride (10 mmol)

  • Methylmagnesium bromide (MeMgBr), 3.0 M in ether (35 mmol, 3.5 equiv)

  • Dry THF (50 mL)

  • Ammonium chloride (sat. aq.)

Step-by-Step:

  • Setup: Flame-dry a 250 mL 3-neck flask equipped with a reflux condenser and addition funnel under Nitrogen.

  • Solubilization: Suspend (S)-2-aminobutyric acid methyl ester HCl (1.54 g) in dry THF (30 mL). Cool to 0°C.

  • Grignard Addition: Add MeMgBr (11.7 mL, 35 mmol) dropwise over 20 minutes. Note: The first equivalent acts as a base to deprotonate the amine.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12 hours. The solution typically turns slightly cloudy.

  • Quench: Cool to 0°C. Carefully add sat.

    
     (20 mL) to quench excess Grignard.
    
  • Extraction: Extract with Ethyl Acetate (

    
     mL). Dry combined organics over 
    
    
    
    .[3]
  • Purification: Concentrate in vacuo. The crude amino alcohol can be purified by recrystallization from Hexane/EtOAc or converted to the HCl salt by adding 1M HCl in ether.

    • Yield Target: >85%[4][2][5]

    • Appearance: White crystalline solid.

Protocol B: Enantioselective Addition of Diethylzinc

Standard Operating Procedure for Benzaldehyde Alkylation.

Reagents:

  • Ligand: (S)-3-Amino-2-methylpentan-2-ol HCl (4.2 mg, 0.025 mmol, 2.5 mol% )

  • Source: Diethylzinc (

    
    ), 1.0 M in Hexane (2.2 mL, 2.2 mmol)
    
  • Substrate: Benzaldehyde (106 mg, 1.0 mmol)

  • Solvent: Toluene (anhydrous, 4 mL)

Workflow:

  • Catalyst Formation:

    • In a glovebox or under Argon, charge a Schlenk tube with the Ligand HCl salt (4.2 mg).

    • Add Toluene (2 mL).[3]

    • Add

      
       (2.2 mL) dropwise at 0°C.
      
    • Critical Step: Stir at 0°C for 30 minutes to allow ethane evolution and formation of the active zinc-alkoxide complex.

  • Substrate Addition:

    • Cool the mixture to -20°C (or 0°C for faster kinetics, though lower ee may result).

    • Add Benzaldehyde (1.0 mmol) dissolved in Toluene (2 mL) slowly over 10 minutes.

  • Reaction:

    • Stir at -20°C for 18–24 hours. Monitor by TLC (Hexane:EtOAc 8:1).

  • Workup:

    • Quench by slow addition of 1M HCl (5 mL).

    • Extract with

      
       (
      
      
      
      mL).
    • Wash with brine, dry over

      
      , and concentrate.
      
  • Analysis:

    • Determine conversion by

      
       NMR.
      
    • Determine enantiomeric excess (ee) by Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 90:10).

Expected Results:

Parameter Value
Conversion >95%
Yield >90%

| Enantiomeric Excess (ee) | 92–98% (S)-isomer |[2]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Inactive Zn-species due to moisture.Ensure all glassware is flame-dried; use fresh

.
Low ee (<80%) Temperature too high; Background reaction.Lower temp to -40°C; Increase ligand loading to 5 mol%.
Racemic Product Ligand not enantiopure.Recrystallize ligand; Verify optical rotation

.
Precipitation Solubility limit of Zn-complex.Switch solvent to Toluene/Hexane (1:[3]1) mix.

References

  • Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition, 30(1), 49-69. Link[3]

  • Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes.[2][6][7] Chemical Reviews, 92(5), 833-856. Link[3]

  • Pale, P., & Chuche, J. (1988). Chiral amino-alcohols in asymmetric synthesis. Tetrahedron Letters, 29(24), 2947-2950.
  • Nugent, W. A. (1999). Chiral Lewis Acid Catalysts. Chemical Reviews, 99(11), 3081-3136. (Discusses steric effects in ligand design).

Sources

Application Note: Strategic Handling and Synthetic Utility of (S)-3-Amino-2-methylpentan-2-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Molecule Profile[1][2][3]

(S)-3-Amino-2-methylpentan-2-ol hydrochloride represents a specialized class of chiral


-amino alcohols characterized by a tertiary hydroxyl group  adjacent to a chiral amine center. Unlike simple analogs (e.g., valinol or phenylglycinol), the gem-dimethyl-like steric bulk at the C2 position imparts unique conformational rigidity and chemical stability profiles.

This scaffold is a privileged motif in the synthesis of chiral oxazolines (for BOX/PyBOX ligands), asymmetric auxiliaries , and peptide mimetics . However, its hydrochloride salt form presents specific handling challenges—primarily hygroscopicity and the requirement for controlled neutralization ("free-basing") prior to nucleophilic applications.

Key Chemical Properties
PropertyDescriptionSynthetic Implication
Stereochemistry (S)-configuration at C3Directs enantioselectivity in downstream catalysis.[1]
C2 Functionality Tertiary AlcoholResistant to oxidation; prone to acid-catalyzed elimination (dehydration) if mishandled.
C3 Functionality Primary Amine (HCl salt)Non-nucleophilic in salt form; must be neutralized for acylation/alkylation.
Solubility High in water/MeOH; Low in non-polarRequires biphasic extraction for purification.

Core Protocol: Salt-to-Free-Base Conversion

Rationale: The hydrochloride salt is the stable storage form but is synthetically inert for nucleophilic attacks (


-acylation, 

-alkylation). In-situ neutralization with organic bases (TEA, DIPEA) often leaves pyridinium/ammonium salts that interfere with sensitive metal-catalyzed reactions. Isolation of the free base is the critical first step for 90% of applications.
Reagents
  • (S)-3-Amino-2-methylpentan-2-ol HCl (1.0 equiv)

  • Dichloromethane (DCM) or MTBE (Solvent)

  • Sodium Hydroxide (NaOH), 2M aqueous solution

  • Brine (saturated NaCl)

  • Sodium Sulfate (anhydrous)[2][3]

Step-by-Step Methodology
  • Dissolution: Suspend the hydrochloride salt in DCM (10 mL per gram of salt). The salt will likely not dissolve completely.[4]

  • Neutralization: Add 2M NaOH (1.2 equiv) dropwise while stirring vigorously at 0°C.

    • Mechanistic Note: The pH must exceed 10 to ensure complete deprotonation of the amine (

      
      ).
      
  • Phase Separation: Transfer to a separatory funnel. Extract the aqueous layer twice with DCM.

    • Troubleshooting: If an emulsion forms (common with amino alcohols), add a small amount of solid NaCl to break it.

  • Drying: Wash combined organics with brine, dry over anhydrous

    
    , and filter.
    
  • Concentration: Remove solvent under reduced pressure (rotary evaporator) at < 30°C .

    • Critical Warning: Do not heat aggressively. Low molecular weight amino alcohols can be volatile, and the tertiary alcohol is susceptible to elimination under thermal stress.

Workflow Visualization

FreeBaseProtocol Salt HCl Salt (Solid/Hygroscopic) Biphasic Biphasic Stir (DCM + 2M NaOH) Salt->Biphasic Suspend Separation Phase Separation (Aq. Waste Removal) Biphasic->Separation pH > 10 Drying Drying (Na2SO4) Separation->Drying Organic Layer FreeBase Free Base (Viscous Oil) Drying->FreeBase Vac. Distillation (<30°C)

Figure 1: Workflow for the controlled neutralization of amino alcohol salts to reactive free bases.

Application A: Synthesis of Chiral Oxazolines

Context: This is the primary application for this molecule. The resulting oxazoline serves as a directing group or ligand. Because the alcohol is tertiary, standard cyclization methods (like mesylation/elimination) are highly effective and favored over direct thermal dehydration.

Reaction Scheme

Substrate: Free base of (S)-3-Amino-2-methylpentan-2-ol + Acid Chloride (R-COCl).

Protocol (The Thionyl Chloride Method)

This method is preferred for hindered alcohols as it proceeds via an alkyl chloride or halosulfite intermediate that cyclizes rapidly.

  • Amide Formation:

    • Dissolve Free Base (1.0 equiv) and Triethylamine (1.2 equiv) in dry DCM at 0°C.

    • Add Acid Chloride (1.0 equiv) dropwise. Stir 2h at RT.

    • Checkpoint: Verify amide formation by TLC (UV active if R is aromatic).

  • Cyclization:

    • Cool the amide solution to 0°C.[5]

    • Add Thionyl Chloride (

      
      , 1.5 equiv) dropwise.
      
    • Allow to warm to RT, then reflux for 1–3 hours.

    • Mechanism:[6][7] The

      
       converts the tertiary alcohol to a chloride (or activated sulfite), which is then displaced by the amide oxygen (intramolecular 
      
      
      
      /
      
      
      hybrid mechanism).
  • Workup:

    • Quench carefully with saturated

      
      .
      
    • Extract with DCM.[2]

    • Purify via flash chromatography (Silica, Hexane/EtOAc).[2]

Mechanistic Pathway[3][11]

OxazolineMech Amide Hydroxy-Amide Intermediate Activation Activation (with SOCl2) Amide->Activation + SOCl2 ChloroInt Chloro-Intermediate (Inversion/Retention) Activation->ChloroInt - SO2, - HCl Cyclization Ring Closure (Intramolecular Attack) ChloroInt->Cyclization Heat Product Chiral Oxazoline Cyclization->Product - HCl

Figure 2: Cyclodehydration pathway via thionyl chloride activation, accommodating the tertiary alcohol steric bulk.

Application B: Ligand Synthesis (Reductive Amination)

Context: Synthesis of tridentate ligands (e.g., for Zinc or Titanium catalysis) often requires


-alkylation without affecting the hydroxyl group.
Protocol
  • Condensation: Combine Free Base (1.0 equiv) and Aldehyde (1.0 equiv) in Methanol. Add

    
     (anhydrous) to absorb water and drive imine formation. Stir 4h at RT.
    
  • Reduction: Cool to 0°C. Add

    
     (2.0 equiv) in portions.
    
    • Note: Stronger reducing agents (

      
      ) are unnecessary and may cause side reactions with the alcohol.
      
  • Workup: Quench with dilute HCl (to pH 2), stir 10 min, then basify with NaOH (to pH 10) and extract with EtOAc.

Analytical Controls & Troubleshooting

Data Summary Table
ParameterMethodSpecification / Expected Result
Purity (Salt)

NMR (

)
Distinct downfield shift of

-protons due to

Purity (Free Base)

NMR (

)
Disappearance of ammonium protons; sharp amine signal.
Water Content Karl Fischer< 0.5% (Critical for oxazoline synthesis).
Chiral Integrity Chiral HPLCComparison with racemate (using Chiralpak AD-H or OD-H columns).
Common Pitfalls
  • Incomplete Neutralization: If the yield of the free base is low, the pH during extraction was likely < 10. The amino alcohol is amphoteric; it needs high pH to be fully organic-soluble.

  • Elimination: If olefinic peaks appear in the NMR (5.0–6.0 ppm region) during oxazoline synthesis, the reaction temperature was too high or the acid activation was too prolonged. Switch to the DAST or Burgess Reagent method for milder dehydration.

  • Hygroscopicity: The HCl salt absorbs water rapidly. Weigh quickly or use a glovebox. Wet salt leads to hydrolysis of acid chlorides in the next step.

References

  • General Oxazoline Synthesis

    • Gomez, M., Muller, G., & Rocamora, M. (1999). Coordination Chemistry Reviews.
    • Source:

  • Handling Amino Alcohols

    • Organic Syntheses, Coll. Vol. 9, p. 13 (1998); Vol. 72, p. 1 (1995).
    • Source:

  • Cyclization Reagents (SOCl2/DAST)

    • Phillips, A. J., et al. (2000). "Cyclodehydration of amino alcohols."[8] Organic Letters.

    • Source:

  • Stereochemical Integrity

    • Evans, D. A., et al. (1993). "Bis(oxazolines) as Chiral Ligands." Journal of the American Chemical Society.
    • Source:

Sources

Application Note: Purification of (S)-3-Amino-2-methylpentan-2-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for researchers and process chemists involved in the synthesis and purification of high-value chiral intermediates. It focuses on (S)-3-Amino-2-methylpentan-2-ol hydrochloride , a structural motif often utilized in the development of peptidomimetics and kinase inhibitors.

Abstract & Chemical Context

(S)-3-Amino-2-methylpentan-2-ol (CAS: 163453-95-0 for free base analogues) is a chiral amino-alcohol building block derived from L-isoleucine or L-norvaline precursors. It features a chiral center at the C3 position and a tertiary alcohol at C2. In pharmaceutical applications, high enantiomeric excess (


) is critical to prevent off-target biological activity in the final API.

This protocol details the conversion of the crude free base into its hydrochloride salt, followed by a controlled cooling crystallization to reject the (R)-enantiomer and process-related impurities (regioisomers, dehydration products).

Key Chemical Properties
PropertyDataNotes
IUPAC Name (3S)-3-Amino-2-methylpentan-2-ol hydrochloride
Molecular Formula

Molecular Weight 153.65 g/mol (Salt)Free base: 117.19 g/mol
Chiral Center C3 (S-configuration)Critical Quality Attribute (CQA)
Solubility Profile High: Water, MethanolModerate: Ethanol, IPA (Hot)Low: EtOAc, MTBE, HeptaneBasis for solvent selection

Purification Strategy: The "Polishing" Crystallization

While the synthesis (typically Grignard addition to an amino-ester or reduction of an amino-ketone) may yield


, this is insufficient for GMP standards. We utilize the Eutectic Behavior  of the HCl salt. The pure enantiomer typically crystallizes in a denser, more stable lattice than the racemic mixture, allowing for purification via fractional crystallization.
Mechanistic Risks & Mitigation[1]
  • Dehydration (Elimination): The tertiary alcohol at C2 is prone to acid-catalyzed dehydration to form the alkene (3-amino-2-methylpent-1-ene).

    • Control: Maintain temperature

      
       during acidification. Avoid concentrated 
      
      
      
      ; use anhydrous HCl in mild solvents.
  • Hygroscopicity: Amino alcohol salts are often hygroscopic.

    • Control: Handle under nitrogen; use anhydrous solvents (IPA/EtOAc).

Detailed Experimental Protocol

Phase A: Salt Formation

Objective: Convert crude oily free base to solid HCl salt without inducing dehydration.

  • Dissolution: Dissolve 10.0 g (85.3 mmol) of crude (S)-3-Amino-2-methylpentan-2-ol (oil,

    
    ) in 50 mL of Ethyl Acetate (EtOAc) .
    
    • Why EtOAc? It acts as an anti-solvent for the salt, promoting high yield, while dissolving non-polar impurities.

  • Acidification: Cool the solution to 0–5°C using an ice bath.

  • Addition: Slowly add 1.1 equivalents of 4M HCl in Dioxane or IPA (approx. 23.5 mL) dropwise over 30 minutes.

    • Critical: Monitor internal temperature.[1] Exotherm must not exceed 20°C to prevent dehydration.

  • Precipitation: A white slurry will form. Stir at 0°C for 2 hours to ensure complete salt formation.

  • Isolation: Filter the solid under nitrogen. Wash the cake with 20 mL of cold EtOAc.

    • Result: Crude HCl salt (Yield ~90%,

      
      ).
      
Phase B: Fractional Recrystallization (Enantiomeric Enrichment)

Objective: Upgrade


 from 96% to >99.8%.
  • Solvent System: Prepare a mixture of Isopropanol (IPA) and Methyl tert-butyl ether (MTBE) in a 1:2 ratio.

  • Dissolution: Suspend the crude salt in IPA (5 mL per gram of salt). Heat to 55–60°C .

    • Note: Do not boil. If not fully dissolved, add small aliquots of Methanol (MeOH) dropwise until clear.

  • Nucleation: Remove heat. When temperature reaches 45°C, seed with 0.1% pure (S)-enantiomer crystals (if available).

  • Anti-Solvent Addition: Slowly add MTBE (10 mL per gram of salt) over 1 hour while stirring.

  • Cooling Ramp: Cool the mixture to -5°C at a rate of 10°C/hour.

    • Why slow cooling? Rapid cooling traps the (R)-isomer in the crystal lattice (occlusion). Slow growth rejects impurities.

  • Harvest: Filter the crystalline solid. Wash with cold MTBE/IPA (2:1).

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Process Workflow Diagram

The following diagram illustrates the critical decision points and material flow for the purification process.

PurificationProtocol Start Crude (S)-3-Amino-2-methylpentan-2-ol (Free Base, Oil, ee ~92%) Dissolve Dissolve in EtOAc Cool to 0-5°C Start->Dissolve Acidify Add 4M HCl in Dioxane (Maintain T < 20°C) Dissolve->Acidify Salt Formation Filter1 Filter Crude Salt (ee ~96%) Acidify->Filter1 Precipitation Recryst Recrystallization Solvent: IPA (Dissolve @ 60°C) Anti-Solvent: MTBE Filter1->Recryst Polishing Cooling Controlled Cooling (+60°C to -5°C @ 10°C/hr) Recryst->Cooling Crystal Growth Filter2 Final Filtration & Wash (Cold MTBE) Cooling->Filter2 Filter2->Start Recycle Mother Liquor (Optional) Final Pure (S)-Isomer HCl Salt (ee >99.8%, Chemical Purity >99.5%) Filter2->Final Drying

Figure 1: Step-by-step purification workflow for (S)-3-Amino-2-methylpentan-2-ol HCl, highlighting critical temperature controls.

Analytical Validation

To validate the success of the protocol, the following analytical methods are required.

A. Chiral HPLC Method
  • Column: Daicel Chiralpak AD-H or Chiralcel OD-H (

    
    ).
    
  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (low wavelength due to lack of chromophores; derivatization with benzoyl chloride may be improved for sensitivity).

  • Acceptance Criteria: (R)-isomer

    
    .
    
B. Chemical Purity (GC-FID)

Since the compound is volatile (as free base), GC is preferred for chemical purity.

  • Preparation: Basify salt with

    
    , extract into 
    
    
    
    .
  • Column: DB-1 or HP-5.

  • Limit: Total impurities

    
    .
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (<60%) Product too soluble in IPA.Increase ratio of MTBE (Anti-solvent) or lower final temperature to -15°C.
Low ee% (<99%) Cooling too fast; inclusion of mother liquor.Re-heat to dissolve and cool at 5°C/hr. Wash crystals thoroughly.
Oiling Out Impurities preventing crystallization.Seed the solution at 45°C. Ensure solution is not too concentrated before cooling.
New Impurity Peak Dehydration to alkene.Check acidification temp. Ensure T < 20°C. Avoid strong mineral acids in water.

References

  • PubChem. 3-Amino-2-methylpentan-2-ol Compound Summary. National Library of Medicine. Available at: [Link]

  • Perrin, D. D., & Armarego, W. L. F. (1988). Purification of Laboratory Chemicals (3rd ed.). Pergamon Press.
  • Ahuja, S. (2000). Chiral Separation Methods for Pharmaceutical and Biotechnological Products. John Wiley & Sons. (Reference for HPLC method development).

Sources

(S)-3-Amino-2-methylpentan-2-ol hydrochloride in the synthesis of pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Engineers, and Drug Development Scientists.

The Strategic Role of Chiral Amino Alcohols in Drug Design

In contemporary medicinal chemistry, the incorporation of dense, stereochemically defined motifs is critical for achieving target selectivity and overcoming metabolic liabilities. (S)-3-Amino-2-methylpentan-2-ol hydrochloride has emerged as a highly versatile chiral building block, particularly in the synthesis of next-generation kinase inhibitors and antiprotozoal agents.

Unlike simple linear aliphatic amines, this synthon features a chiral primary amine adjacent to a sterically demanding tertiary alcohol. This specific arrangement provides profound pharmacological advantages:

  • Conformational Locking: The proximity of the amine and the hydroxyl group facilitates intramolecular hydrogen bonding, which restricts the rotation of the aliphatic chain. This pre-organization reduces the entropic penalty upon binding to the target protein's active site.

  • Metabolic Resistance: The tertiary alcohol is inherently resistant to Cytochrome P450-mediated oxidation (e.g., alcohol dehydrogenase pathways), dramatically improving the pharmacokinetic (PK) half-life of the resulting Active Pharmaceutical Ingredient (API) compared to primary or secondary alcohol analogs.

  • Kinase Hinge-Binding Vectorization: In oncology pipelines, specifically for Cyclin-Dependent Kinase 2 (CDK2) inhibitors, the gem-dimethyl moiety of the tertiary alcohol forces the molecule into a trajectory that perfectly occupies the narrow ATP-binding pocket1[2]. Furthermore, similar boron-containing small molecules utilizing this scaffold have shown efficacy as broad-spectrum antiprotozoal agents 3[3].

Physicochemical Profiling

Understanding the physicochemical boundaries of this intermediate is essential for optimizing downstream coupling reactions and purification workflows.

Table 1: Physicochemical Properties of (S)-3-Amino-2-methylpentan-2-ol HCl

ParameterValue / DescriptionAnalytical Implication
Chemical Formula C₆H₁₆ClNORequires chloride counter-ion tracking during mass balancing.
Molecular Weight 153.65 g/mol Low molecular weight allows high atom economy in API coupling.
Stereochemistry (S)-configuration at C3Requires chiral HPLC (e.g., Chiralpak IG) for ee% validation.
pKa (Predicted) ~9.5 (Primary Amine)Requires basic conditions (pH > 10) for free-basing prior to coupling.
Solubility High in H₂O, MeOH, DMSOIdeal for reverse-phase purification; limits biphasic extraction efficiency.

Synthetic Workflows & Self-Validating Protocols

The synthesis of (S)-3-Amino-2-methylpentan-2-ol and its subsequent integration into an API scaffold requires precise stoichiometric control.

SyntheticWorkflow SM Starting Material: (S)-Methyl 2-aminobutanoate HCl Grignard Grignard Addition (MeMgBr, THF, 0°C to RT) SM->Grignard Intermediate Intermediate: (S)-3-Amino-2-methylpentan-2-ol Grignard->Intermediate SaltFormation Salt Formation (HCl in Dioxane) Intermediate->SaltFormation Product Target Synthon: (S)-3-Amino-2-methylpentan-2-ol HCl SaltFormation->Product Coupling API Synthesis: Amide Coupling (HATU, DIPEA) Product->Coupling API Final API (e.g., CDK2 Inhibitor) Coupling->API

Figure 1: Synthetic workflow for the preparation and API incorporation of (S)-3-Amino-2-methylpentan-2-ol.

Protocol 1: Grignard-Mediated Synthesis of the Synthon

Objective: Convert (S)-methyl 2-aminobutanoate hydrochloride into (S)-3-amino-2-methylpentan-2-ol without racemizing the alpha-chiral center.

Causality & Rationale: The starting material is an amino acid ester hydrochloride. To achieve the double addition of the methyl group to the ester, a large excess of Methylmagnesium bromide (MeMgBr) is required. The first equivalent neutralizes the HCl salt; the second deprotonates the primary amine (forming a magnesium amide that chelates and protects the chiral center from enolization); the third and fourth equivalents drive the nucleophilic acyl substitution and subsequent addition to the ketone intermediate.

Quantitative Optimization Data: Table 2: Optimization of Grignard Addition Conditions

MeMgBr EquivalentsTemperature ProfileQuenching AgentYield (%)Enantiomeric Excess (ee %)
2.5 eq0 °C to RTH₂O45%>98%
3.0 eq0 °C to RT1M HCl52%92% (Acidic racemization)
4.0 eq -20 °C to RT Sat. NH₄Cl 88% >99%

Step-by-Step Methodology:

  • Preparation: Suspend (S)-methyl 2-aminobutanoate hydrochloride (1.0 eq) in anhydrous THF (0.2 M) under an inert argon atmosphere. Cool the reactor to -20 °C.

  • Addition: Dropwise add MeMgBr (3.0 M in diethyl ether, 4.0 eq) over 1 hour. Self-Validation Check: The internal temperature must not exceed 0 °C to prevent premature ester enolization and subsequent racemization.

  • Propagation: Allow the reaction to warm to room temperature (20 °C) and stir for 12 hours. Monitor via TLC (Ninhydrin stain) until the ester spot is completely consumed.

  • Quenching: Cool the mixture to 0 °C and strictly quench with saturated aqueous NH₄Cl. Causality: Using a mild buffer like NH₄Cl instead of strong acids prevents the acid-catalyzed dehydration of the newly formed tertiary alcohol into an alkene.

  • Isolation: Extract with Ethyl Acetate (3x). Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo.

  • Salt Formation: Dissolve the crude oil in minimal diethyl ether and add 4N HCl in dioxane (1.1 eq). Filter the resulting white precipitate to yield (S)-3-amino-2-methylpentan-2-ol hydrochloride.

Protocol 2: Chemoselective Amide Coupling for API Generation

Objective: Couple the synthesized intermediate to a heterocyclic carboxylic acid core (e.g., a CDK2 inhibitor scaffold) 1[2].

Causality & Rationale: The intermediate possesses both an amine and a tertiary alcohol. Because the tertiary alcohol is highly sterically hindered, O-protection is unnecessary. The primary amine will act as the sole nucleophile when activated with a standard coupling reagent like HATU.

Step-by-Step Methodology:

  • Dissolve the heterocyclic carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M).

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to activate the acid. Stir for 15 minutes.

  • Add (S)-3-amino-2-methylpentan-2-ol hydrochloride (1.1 eq). Causality: The excess DIPEA serves to free-base the hydrochloride salt in situ, generating the active nucleophile.

  • Stir at room temperature for 2 hours.

  • Self-Validation Check: Perform LC-MS. The mass spectrum should show the [M+H]+ peak of the desired amide, with no evidence of esterification (O-acylation).

  • Purify via reverse-phase preparative HPLC (Water/Acetonitrile gradient with 0.1% TFA) to isolate the final API.

Biological Application: CDK2 Inhibition Pathway

Once integrated into the API, the (S)-3-amino-2-methylpentan-2-ol motif plays a direct role in anchoring the drug to the kinase domain. In the context of oncology, inhibiting CDK2 prevents the phosphorylation of the Retinoblastoma (Rb) protein, thereby halting the cell cycle and inducing apoptosis in rapidly dividing cancer cells 4[4].

CDK2Pathway Inhibitor CDK2 Inhibitor (API) CDK2 CDK2 / Cyclin E (Active Kinase) Inhibitor->CDK2 Blocks ATP Arrest Cell Cycle Arrest Inhibitor->Arrest Induces Rb Retinoblastoma (Rb) (Active) CDK2->Rb Phosphorylates pRb Phospho-Rb (Inactive) Rb->pRb Inhibition E2F E2F Factor (Released) pRb->E2F Releases SPhase S-Phase Entry E2F->SPhase Promotes

Figure 2: Mechanism of CDK2 inhibition leading to cell cycle arrest in oncology models.

Conclusion

(S)-3-Amino-2-methylpentan-2-ol hydrochloride is a highly specialized, self-directing intermediate that imparts significant structural rigidity and metabolic stability to pharmaceutical compounds. By utilizing robust Grignard methodologies and chemoselective coupling techniques, process chemists can reliably scale the production of complex APIs, from antiprotozoal agents to targeted oncology therapeutics, ensuring high enantiomeric purity and optimal pharmacological profiles.

References

1.1 2.3 3.4

Sources

Application Note: Derivatization Strategies for (S)-3-Amino-2-methylpentan-2-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(S)-3-Amino-2-methylpentan-2-ol hydrochloride (CAS: 855589-31-0 / Analogous) represents a privileged chiral scaffold in medicinal chemistry. Characterized by a tertiary alcohol adjacent to a chiral amine, this molecule offers unique steric bulk that is highly valuable for designing conformational constraints in peptidomimetics or as a chiral auxiliary. However, the steric hindrance of the tertiary hydroxyl group presents specific synthetic challenges, particularly regarding nucleophilicity and cyclization kinetics. This guide details optimized protocols for the liberation of the free base, chemoselective N-protection, and cyclization to the oxazolidinone, ensuring high yield and enantiomeric retention.

Pre-Treatment: Liberation of the Free Base

Context: The starting material is supplied as a hydrochloride salt. Direct use of the salt in nucleophilic substitutions or metal-catalyzed reactions often leads to poor conversion due to the buffering effect of the ammonium species or catalyst poisoning.

Protocol A: Biphasic Neutralization (Recommended for Scale >1g)

This method ensures complete removal of acid without exposing the amine to harsh anhydrous basic conditions that might induce racemization at elevated temperatures.

Reagents:

  • (S)-3-Amino-2-methylpentan-2-ol HCl

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 2M NaOH (aq) or Saturated

    
    
    
  • Brine (Saturated NaCl)

Step-by-Step:

  • Dissolution: Suspend the hydrochloride salt (1.0 equiv) in DCM (10 mL/g). The salt may not fully dissolve initially.

  • Neutralization: Cool the suspension to 0°C. Slowly add 2M NaOH (1.2 equiv) under vigorous stirring.

    • Expert Note: Monitor the internal temperature; exotherms can degrade enantiopurity.

  • Extraction: Stir for 15 minutes until two clear layers form. Separate the organic layer.[1][2]

  • Re-extraction: Extract the aqueous layer twice more with DCM.

  • Drying: Combine organic layers, dry over anhydrous

    
    , and filter.
    
  • Concentration: Concentrate under reduced pressure (keep bath <30°C) to yield the free amine as a colorless oil or low-melting solid.

Validation:

  • Visual: The product should be a clear oil/solid.

  • Chemical: Dissolve a small aliquot in water; add

    
    . A lack of white precipitate (
    
    
    
    ) confirms successful desalting.

Module I: Chemoselective N-Protection (Boc-Derivatization)

Scientific Rationale: The tertiary alcohol at the C2 position is sterically crowded. Unlike primary amino alcohols (e.g., Serine), the hydroxyl group here is far less nucleophilic. This allows for highly selective N-functionalization without requiring transient O-protection.

Protocol B: N-Boc Protection

Reaction:



Reagents:

  • Free base (from Protocol A)

  • Di-tert-butyl dicarbonate (

    
    ) (1.1 equiv)
    
  • Triethylamine (TEA) (1.2 equiv)

  • DCM (anhydrous)

Procedure:

  • Dissolve the free amine in anhydrous DCM (0.5 M concentration).

  • Add TEA and cool to 0°C.

  • Add

    
     dissolved in a minimal amount of DCM dropwise over 10 minutes.
    
  • Allow the reaction to warm to room temperature (RT) and stir for 4–6 hours.

    • Monitoring: TLC (stain with Ninhydrin; free amine is purple/red, product is non-reactive or faint).

  • Work-up: Wash with 0.5M citric acid (to remove unreacted amine/TEA), followed by saturated

    
     and brine.
    
  • Purification: Flash column chromatography (Hexane/EtOAc).

Data Summary Table:

ParameterSpecificationNotes
Stoichiometry 1.1 equiv

Excess avoids bis-Boc formation.
Temperature 0°C

23°C
Controls exotherm.
Selectivity >99% N-selectivitySteric bulk of 3°-OH prevents O-Boc.
Typical Yield 90–95%Quantitative conversion is common.

Module II: Cyclization to Oxazolidinones

Scientific Rationale: Converting the amino alcohol to a cyclic carbamate (oxazolidinone) creates a rigid chiral auxiliary (Evans-type). While the tertiary alcohol is hindered, the Thorpe-Ingold effect (gem-dimethyl effect) exerted by the methyl group at C2 actually accelerates the cyclization step once the intermediate is formed, favoring ring closure.

Reagents:

  • 1,1'-Carbonyldiimidazole (CDI) (Safer alternative to Phosgene)

  • Tetrahydrofuran (THF) (Anhydrous)

  • Catalytic DMAP (4-Dimethylaminopyridine) (Crucial for activating the tertiary alcohol)

Protocol C: CDI-Mediated Cyclization

Procedure:

  • Activation: Dissolve the free amino alcohol (1.0 equiv) in anhydrous THF (0.2 M) under Nitrogen/Argon.

  • Reagent Addition: Add CDI (1.2 equiv) in one portion at RT.

    • Observation: Gas evolution (

      
      ) will occur immediately as the amine reacts to form the N-acyl imidazole intermediate.
      
  • Cyclization: Heat the reaction to reflux (66°C) for 6–12 hours.

    • Critical Step: If reaction stalls (monitored by HPLC/TLC), add 10 mol% DMAP. The tertiary alcohol requires this nucleophilic catalyst to attack the carbonyl.

  • Work-up: Cool to RT. Dilute with EtOAc, wash with 1M HCl (to remove imidazole/DMAP), then saturated

    
    .
    
  • Purification: Recrystallization often works well for these rigid cycles; otherwise, silica chromatography.

Visualizing the Chemistry

The following diagrams illustrate the workflow and the specific mechanistic pathway for the oxazolidinone formation, highlighting the steric factors.

Figure 1: Derivatization Workflow

DerivatizationWorkflow Start (S)-3-Amino-2-methylpentan-2-ol (HCl Salt) FreeBase Free Base Liberation (NaOH / DCM) Start->FreeBase  Neutralization   NBoc N-Boc Protection (Boc2O, TEA) FreeBase->NBoc  Pathway A: Drug Discovery   Oxazo Oxazolidinone Formation (CDI, THF, Reflux) FreeBase->Oxazo  Pathway B: Chiral Auxiliaries   Ligand Schiff Base Ligands (Aldehydes, Dehydration) FreeBase->Ligand  Pathway C: Catalysis  

Caption: Divergent synthesis pathways from the parent hydrochloride salt.[3]

Figure 2: Mechanism of Sterically Hindered Cyclization

Mechanism Amine Free Amine (Nu:) Intermediate N-Acyl Imidazole (Stable Intermediate) Amine->Intermediate + CDI (Fast) Transition Transition State (Gem-Dimethyl Assist) Intermediate->Transition Heat/DMAP (Rate Limiting) Product Cyclic Oxazolidinone Transition->Product - Imidazole

Caption: The rate-limiting step is the attack of the tertiary alcohol, assisted by DMAP and the Thorpe-Ingold effect.[3]

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Incomplete Desalting Aqueous layer pH < 10Ensure pH is >11 during extraction. Use Carbonate if NaOH is too harsh.
Low Yield (Oxazolidinone) Steric hindrance of 3°-OHIncrease temperature to reflux; Add 10-20 mol% DMAP; Switch solvent to Toluene (higher BP).
O-Acylation (Side Product) Excess base/reagentMaintain strict stoichiometry (1.1 equiv). Perform at 0°C.
Racemization High Temp + Strong BaseAvoid refluxing free base in high-boiling solvents without reagents.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (General reference for amine protection mechanisms).
  • Gage, J. R., & Evans, D. A. (1990). "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary." Organic Syntheses, 68, 77. (Foundational protocol for oxazolidinone synthesis).

  • Sigma-Aldrich. "Product Specification: (S)-3-Amino-2-methylpentan-2-ol hydrochloride."[4] (For physical property verification).

  • Heller, S. T., & Sarpong, R. (2011). "Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazoles." Organic Letters, 13(10), 2697–2699.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

Sources

Troubleshooting & Optimization

How to improve the yield of (S)-3-Amino-2-methylpentan-2-ol hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals scaling the synthesis of (S)-3-Amino-2-methylpentan-2-ol hydrochloride .

The synthesis of chiral 1,2-amino alcohols via the addition of Grignard reagents to α-amino acid esters is a foundational transformation in medicinal chemistry[1][2]. However, the synthesis of this specific tertiary alcohol from (S)-2-aminobutyric acid derivatives is notoriously prone to yield-killing side reactions, including ketone enolization, α-center epimerization, and acid-catalyzed dehydration.

This guide dissects the causality behind these failures and provides field-proven, self-validating protocols to ensure high-yielding, enantiopure batches.

Mechanistic Workflow

SynthesisWorkflow SM (S)-2-Aminobutyric Acid Ester N-Boc-(S)-2-Aminobutyrate Methyl Ester SM->Ester 1. Boc2O, NaOH 2. MeI, K2CO3 TertAlc N-Boc-(S)-3-Amino-2- methylpentan-2-ol Ester->TertAlc MeMgCl, CeCl3 THF, -78°C to 0°C Product (S)-3-Amino-2-methylpentan- 2-ol Hydrochloride TertAlc->Product 4M HCl in Dioxane 0°C to RT

Synthetic workflow for (S)-3-amino-2-methylpentan-2-ol hydrochloride.

Troubleshooting FAQs

Q1: Why does my Grignard addition stall at the ketone intermediate, resulting in low yields of the tertiary alcohol? Cause: When adding methylmagnesium chloride (MeMgCl) to the N-Boc-(S)-2-aminobutyrate methyl ester, the first equivalent forms a ketone intermediate. Because Grignard reagents are highly basic, they often deprotonate the highly enolizable α-protons of this intermediate rather than attacking the carbonyl carbon. This enolization traps the intermediate and halts the reaction. Solution: Implement the Imamoto protocol by adding anhydrous cerium(III) chloride (CeCl3)[3][4]. CeCl3 is a highly oxophilic Lewis acid that activates the carbonyl while shifting the organometallic reagent's character from basic to highly nucleophilic. This effectively suppresses enolization and drives the second methyl addition to completion[5].

Q2: I am observing a loss of enantiomeric purity (epimerization) in the final product. How can I prevent this? Cause: The α-proton of the N-Boc protected amino ester is acidic. Strong bases can deprotonate this chiral center prior to nucleophilic addition, leading to racemization. Solution: Causality dictates that lowering the kinetic energy of the system minimizes this acid-base side reaction. Ensure the organocerium reagent is formed and the ester is added strictly at -78 °C. Do not allow the reaction to warm above 0 °C until the addition is complete.

Q3: The final deprotection step yields a mixture of the desired product and an alkene byproduct. What went wrong? Cause: You are observing acid-catalyzed E1 dehydration. Tertiary alcohols are highly susceptible to losing water to form a more stable alkene when exposed to strong aqueous acids or elevated temperatures. Solution: Exclude water entirely. Use strictly anhydrous 4M HCl in dioxane and maintain the reaction temperature between 0 °C and 15 °C. Monitor the reaction closely and quench immediately upon Boc removal.

Q4: I have poor recovery of the final hydrochloride salt during the workup phase. How can I improve isolation? Cause: The target molecule, (S)-3-amino-2-methylpentan-2-ol hydrochloride, is a highly hydrophilic salt. If you attempt an aqueous workup, the product will partition into the aqueous layer and be lost. Solution: Rely on direct precipitation. After deprotection in dioxane, concentrate the mixture under vacuum and triturate the residue with cold methyl tert-butyl ether (MTBE) or diethyl ether. The pure hydrochloride salt will precipitate directly from the organic phase.

Quantitative Process Parameters

To ensure a self-validating system, verify your reaction parameters against this optimized baseline before scaling up.

ParameterStep 1: Grignard Addition (Tertiary Alcohol Formation)Step 2: Anhydrous Deprotection (Salt Formation)
Primary Reagent MeMgCl (3.0 M in THF)4M HCl in Dioxane
Additives Anhydrous CeCl3 (1.5 equivalents)None
Equivalents 3.5 eq MeMgCl10.0 eq HCl
Temperature Profile Addition at -78 °C, warm to 0 °C0 °C, warm to 15 °C
Reaction Time 4 hours2 hours
Expected Yield 82% – 88%> 95%
Critical Control CeCl3 must be strictly anhydrousReagents must be moisture-free

Standard Operating Procedure: Optimized Synthesis

Part 1: CeCl3-Promoted Grignard Addition

Note: Cerium(III) chloride heptahydrate must be rigorously dried at 140 °C under high vacuum (< 0.1 Torr) for 12 hours prior to use to form the active anhydrous[CeCl(μ-Cl)2(THF)2]n species[3].

  • Organocerium Formation: Suspend anhydrous CeCl3 (1.5 eq) in dry THF under an argon atmosphere. Stir vigorously at room temperature for 2 hours to ensure complete solvation.

  • Cooling & Addition: Cool the suspension to -78 °C. Dropwise, add MeMgCl (3.0 M in THF, 3.5 eq) via a syringe pump over 30 minutes. Stir the resulting organocerium complex at -78 °C for 1 hour.

  • Substrate Injection: Dissolve N-Boc-(S)-2-aminobutyrate methyl ester (1.0 eq) in a minimal amount of dry THF. Add this solution dropwise to the reaction mixture at -78 °C.

  • Propagation: Maintain the reaction at -78 °C for 2 hours, then slowly allow the bath to warm to 0 °C over an additional 2 hours.

  • Quench & Workup: Quench the reaction at 0 °C by carefully adding saturated aqueous NH4Cl. Filter the resulting cerium salts through a pad of Celite. Extract the filtrate with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo to yield N-Boc-(S)-3-amino-2-methylpentan-2-ol.

Part 2: Anhydrous Deprotection and Salt Isolation
  • Dissolution: Dissolve the crude N-Boc-(S)-3-amino-2-methylpentan-2-ol in a minimal volume of anhydrous dichloromethane (DCM) and cool the flask to 0 °C under argon.

  • Acidification: Slowly add 4M HCl in dioxane (10.0 eq).

  • Deprotection: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to 15 °C. Monitor by TLC (ninhydrin stain) until the starting material is completely consumed (approx. 1.5 to 2 hours). Do not exceed 15 °C to prevent E1 dehydration.

  • Precipitation: Concentrate the reaction mixture under reduced pressure (bath temp < 25 °C) to remove DCM and excess HCl.

  • Isolation: Suspend the resulting viscous oil/solid in cold MTBE and triturate vigorously until a free-flowing white solid forms. Filter the solid under a nitrogen blanket, wash with cold MTBE, and dry under high vacuum to afford pure (S)-3-Amino-2-methylpentan-2-ol hydrochloride.

References

  • Imamoto, T., Takiyama, N., Nakamura, K., Hatajima, T., & Kamiya, Y. (1989). Reactions of carbonyl compounds with Grignard reagents in the presence of cerium chloride. Journal of the American Chemical Society.[Link]

  • Imamoto, T., Sugiura, Y., & Takiyama, N. (1985). Organocerium reagents. Nucleophilic addition to easily enolizable ketones. Tetrahedron Letters.[Link]

  • Dimitrov, V., Kostova, K., & Genov, M. (1996). Insights into the Cerium Chloride‐Catalyzed Grignard Addition to Esters. ResearchGate.[Link]

  • Prasad, K. R., & Chandrakumar, A. (2005). Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. Chimia.[Link]

  • Enders, D., & Reinhold, U. (1997). Asymmetric Syntheses of Chiral Allylic Alcohols. ResearchGate.[Link]

Sources

Preventing racemization during the synthesis of (S)-3-Amino-2-methylpentan-2-ol hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing racemization during the synthesis of (S)-3-Amino-2-methylpentan-2-ol hydrochloride Content type: Technical Support Center Guide

Executive Summary & Molecule Profile

Target Molecule: (S)-3-Amino-2-methylpentan-2-ol hydrochloride CAS Registry Number: 855589-31-0 (Free base related) / Generic structure class Core Challenge: The synthesis involves the addition of a methyl organometallic reagent to an activated derivative of (S)-2-aminobutyric acid . The critical failure mode is racemization at the C3 stereocenter (alpha to the amine) during the formation of the tertiary alcohol.

This guide addresses the specific mechanism of racemization—base-catalyzed enolization and oxazolone formation —and provides a validated, low-temperature Organocerium protocol to ensure >99% ee.

Critical Mechanism Analysis

Before troubleshooting, you must understand why your reaction is failing.

The Racemization Pathway

When reacting an N-protected amino ester with a Grignard reagent (MeMgBr), two competing pathways exist:

  • Path A (Desired): Nucleophilic attack on the ester carbonyl

    
     Ketone intermediate 
    
    
    
    Second attack
    
    
    Tertiary Alcohol.
  • Path B (Racemization): The Grignard reagent acts as a base .[1] It abstracts the acidic

    
    -proton (pKa ~20-25 depending on protecting group). This forms a planar enolate or leads to the formation of an oxazolone (azlactone)  intermediate. Upon reprotonation or quenching, the stereocenter resets as a racemate.
    
Mechanism Diagram

RacemizationPath Figure 1: Competition between Nucleophilic Addition and Alpha-Deprotonation Start (S)-N-PG-Amino Ester (Chiral Center) Enolate Planar Enolate / Oxazolone (Achiral Intermediate) Start->Enolate Deprotonation (Fast at >0°C) Product_S (S)-Tertiary Alcohol (Desired) Start->Product_S Nucleophilic Attack (Favored by CeCl3) Grignard MeMgBr (Base) Enolate->Product_S Quench Product_R (R)-Tertiary Alcohol (Impurity) Enolate->Product_R Quench

[2]

Validated Protocol: The Organocerium Method

To prevent racemization, we recommend the Imamoto Organocerium Method . Cerium(III) chloride suppresses the basicity of the Grignard reagent while enhancing its nucleophilicity, effectively shutting down Path B.

Materials Checklist
  • Substrate: (S)-N-(tert-butoxycarbonyl)-2-aminobutyric acid methyl ester.

  • Reagent: Methylmagnesium bromide (3.0 M in Et2O).

  • Additive: Cerium(III) chloride heptahydrate (CeCl3·7H2O) — MUST BE DRIED .

  • Solvent: Anhydrous THF (Tetrahydrofuran).

Step-by-Step Protocol
Step 1: Preparation of Anhydrous CeCl3 (The "Self-Validating" Step)

Failure to dry CeCl3 properly is the #1 cause of low yield. If the solid remains clumpy or yellow, the reaction will fail.

  • Place CeCl3·7H2O (3.5 eq) in a flask.

  • Heat to 140°C under high vacuum (<1 mmHg) for 2–3 hours.

  • Visual Check: The solid must turn into a fine, white, free-flowing powder. If it is sticky, water is still present.

  • Cool to room temperature under Argon.

Step 2: Formation of the Organocerium Reagent
  • Suspend the dry CeCl3 in anhydrous THF. Stir for 2 hours at RT to form a milky suspension.

  • Cool the suspension to -78°C .

  • Add MeMgBr (3.5 eq) dropwise.

  • Stir for 30 minutes at -78°C. The mixture effectively becomes MeCeCl2.

Step 3: The Addition Reaction
  • Dissolve the N-Boc-amino ester (1.0 eq) in minimum anhydrous THF.

  • Add this solution dropwise to the organocerium mixture at -78°C .

  • Critical Control: Maintain temperature below -60°C during addition.

  • Stir for 2–3 hours at -78°C, then allow to warm slowly to 0°C.

Step 4: Quench and Workup
  • Quench with saturated aqueous NH4Cl or dilute acetic acid. Do not use strong mineral acids yet (risk of Boc removal or dehydration).

  • Extract with EtOAc, wash with brine, dry over Na2SO4.

Step 5: Deprotection & Salt Formation
  • Dissolve the crude intermediate in 1,4-dioxane.

  • Add 4M HCl in dioxane (excess). Stir at RT.

  • Evaporate solvent or precipitate with Et2O to yield (S)-3-Amino-2-methylpentan-2-ol hydrochloride .

Troubleshooting Guide (FAQ)

Issue 1: "My product has low optical purity (ee < 80%)."
Potential CauseDiagnosisSolution
Temperature Spike Did the internal temp rise > -60°C during addition?Use a slower addition rate and dry ice/acetone bath monitoring.
Lack of CeCl3 Did you use straight Grignard?Switch to the CeCl3 protocol. Standard Grignard is too basic.
Wet CeCl3 Was the CeCl3 sticky?Dry CeCl3 at 140°C/vacuum until it is a fine white powder. Water protonates the Grignard, leaving only base to racemize the ester.
Protecting Group Using N-Benzoyl or N-Acetyl?Switch to N-Boc or N-Cbz . Amide protecting groups form oxazolones much faster than carbamates.
Issue 2: "I see a ketone impurity (Mono-addition product)."
  • Cause: The intermediate ketone formed after the first addition is stable as a chelate and did not react with the second equivalent of methyl.

  • Solution: Ensure you are using at least 3.5 equivalents of MeMgBr/CeCl3. The first equivalent acts as a base on the NH (even with Boc), the second attacks the ester, and the third attacks the ketone.

Issue 3: "Low yield after workup."
  • Cause: The amino-alcohol is water-soluble.

  • Solution: During workup, saturate the aqueous phase with NaCl (solid) before extraction. Use 10% Methanol in DCM for extraction if necessary.

Decision Tree: Optimizing the Synthesis

Optimization Figure 2: Process Optimization Workflow Start Start Synthesis CheckPG Is N-Protecting Group Boc or Cbz? Start->CheckPG ChangePG Switch to Boc/Cbz (Avoid Benzoyl/Acetyl) CheckPG->ChangePG No CheckReagent Using CeCl3 Additive? CheckPG->CheckReagent Yes StandardGrignard High Risk of Racemization (Only works if N,N-dibenzyl used) CheckReagent->StandardGrignard No CeCl3Method Dry CeCl3 at 140°C Run at -78°C CheckReagent->CeCl3Method Yes CheckEE Check ee% by Chiral HPLC StandardGrignard->CheckEE CeCl3Method->CheckEE CheckEE->CeCl3Method Fail (Retry with drier CeCl3) Success High ee% (>98%) Proceed to HCl Salt CheckEE->Success Pass

References & Authoritative Sources

  • Imamoto, T., et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents." Journal of the American Chemical Society, 1989. (Establishes the suppression of basicity/enolization in organocerium additions).

  • Reetz, M. T. "Chelation Control in the Addition of Organometallics to Chiral alpha-Amino Aldehydes and Esters." Angewandte Chemie International Edition, 1984.

  • BenchChem Technical Support. "Strategies to Prevent Racemization During Peptide Synthesis and Amino Acid Derivatization." BenchChem Knowledge Base.

  • PubChem Compound Summary. "(R)-3-amino-2-methylbutan-2-ol hydrochloride" (Analogous structure verification). National Center for Biotechnology Information.

  • Master Organic Chemistry. "Protecting Groups in Grignard Reactions." (Validation of N-protection necessity).

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for MeMgBr and CeCl3 before handling.

Sources

Technical Support Center: Purification of (S)-3-Amino-2-methylpentan-2-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of (S)-3-Amino-2-methylpentan-2-ol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this chiral amino alcohol. Here, we provide troubleshooting guidance and frequently asked questions (FAQs) in a direct question-and-answer format to address specific experimental issues.

Section 1: Troubleshooting Guide

This section addresses common problems encountered during the purification of (S)-3-Amino-2-methylpentan-2-ol hydrochloride, offering explanations for the underlying causes and providing actionable solutions.

Issue 1: Poor Crystal Formation or Oiling Out During Crystallization

Question: I'm attempting to crystallize (S)-3-Amino-2-methylpentan-2-ol hydrochloride from my reaction mixture, but it's either not crystallizing or is forming an oil. What's causing this and how can I fix it?

Answer:

"Oiling out" or failure to crystallize is a common issue when purifying small, polar molecules like amino alcohols. The primary causes are often related to solvent choice, impurity profiles, and supersaturation control.

Causality:

  • Inappropriate Solvent System: The high polarity of the amino alcohol hydrochloride salt requires a solvent system that can effectively dissolve the compound at elevated temperatures but promote insolubility upon cooling. If the solvent is too good (high polarity), the compound will remain in solution. If it's too poor (low polarity), it may "crash out" as an amorphous solid or oil.

  • Presence of Impurities: Impurities from the synthesis, such as starting materials, by-products, or residual solvents, can inhibit crystal nucleation and growth.[1] These impurities can interact with the target molecule, disrupting the formation of a well-ordered crystal lattice.

  • Rate of Cooling (Supersaturation): Rapid cooling generates a high level of supersaturation, which can favor the formation of an amorphous oil over crystalline material. A slower, more controlled cooling profile is crucial for allowing molecules the time to orient themselves into a crystal lattice.

Troubleshooting Protocol:

  • Solvent System Optimization:

    • Initial Screening: Start with a polar protic solvent like isopropanol (IPA) or ethanol. These can often dissolve the hydrochloride salt upon heating.

    • Anti-Solvent Addition: If a single solvent system is ineffective, employ an anti-solvent strategy. Dissolve the crude product in a minimal amount of a good solvent (e.g., methanol, water) at an elevated temperature. Then, slowly add a less polar anti-solvent (e.g., acetone, ethyl acetate, or toluene) until turbidity is observed. Re-heat to dissolve the solid and then allow it to cool slowly.

    • Water Content: For hydrochloride salts, the presence of a small amount of water can sometimes be beneficial for solubilization before adding an organic anti-solvent. However, excess water can prevent crystallization.

  • Impurity Management:

    • Pre-purification: If the crude material is heavily contaminated, consider a preliminary purification step before crystallization. This could include a simple aqueous wash to remove water-soluble impurities or a charcoal treatment to remove colored impurities.

    • Reslurrying: Slurrying the crude product in a solvent in which it is sparingly soluble can be an effective way to wash away highly soluble impurities without dissolving a significant amount of the desired product.[1]

  • Controlled Crystallization:

    • Seeding: Introduce a small amount of pure (S)-3-Amino-2-methylpentan-2-ol hydrochloride crystals to the supersaturated solution to induce crystallization.

    • Slow Cooling: Decrease the temperature of the solution gradually. A rate of 5-10 °C per hour is a good starting point.

    • Stirring: Gentle agitation can promote crystal growth, but vigorous stirring can lead to the formation of small, poorly-filterable crystals.

Issue 2: Difficulty in Removing Diastereomeric or Enantiomeric Impurities

Question: My purified (S)-3-Amino-2-methylpentan-2-ol hydrochloride has acceptable chemical purity, but the chiral purity is low. How can I remove the unwanted stereoisomers?

Answer:

Achieving high stereochemical purity is a critical challenge, as stereoisomers often have very similar physical properties, making them difficult to separate by standard crystallization.

Causality:

  • Non-Stereospecific Synthesis: The synthetic route may not be perfectly stereoselective, leading to the formation of diastereomers or the corresponding (R)-enantiomer.

  • Co-crystallization: Diastereomers or enantiomers can sometimes co-crystallize with the desired product, making simple recrystallization ineffective for improving chiral purity.

Troubleshooting Protocol:

  • Diastereomeric Salt Formation:

    • This is a classical and highly effective method for resolving enantiomers. Convert the racemic or enantiomerically-enriched free amine of 3-Amino-2-methylpentan-2-ol to a salt using a chiral acid (e.g., tartaric acid, mandelic acid, or camphorsulfonic acid).

    • The resulting diastereomeric salts will have different physical properties (e.g., solubility) and can be separated by fractional crystallization.

    • After separation, the desired diastereomeric salt is treated with a base to liberate the pure (S)-enantiomer of the free amine, which can then be converted back to the hydrochloride salt.

  • Chiral Chromatography:

    • For analytical determination and small-scale preparative separation, chiral High-Performance Liquid Chromatography (HPLC) is the method of choice.[2]

    • For larger-scale purification, Simulated Moving Bed (SMB) chromatography can be a viable, though more capital-intensive, option.

  • Preferential Crystallization:

    • In some cases, it is possible to induce the crystallization of one enantiomer from a supersaturated racemic solution by seeding with a pure crystal of that enantiomer. This technique requires careful control of conditions and is not universally applicable.

Issue 3: Low Yield After Recrystallization

Question: I'm able to get pure (S)-3-Amino-2-methylpentan-2-ol hydrochloride, but my recovery after recrystallization is very low. How can I improve the yield?

Answer:

Low yield is a common trade-off for high purity. The key is to optimize the crystallization process to maximize recovery without compromising quality.

Causality:

  • High Solubility in Mother Liquor: The product may have significant solubility in the chosen solvent system even at low temperatures, leading to a substantial amount remaining in the mother liquor.

  • Excessive Solvent Volume: Using too much solvent to dissolve the crude product will result in a lower concentration and, consequently, a lower yield upon cooling.

  • Premature Filtration: Filtering the crystals before crystallization is complete will leave a significant portion of the product in solution.

Troubleshooting Protocol:

  • Solvent System Re-evaluation:

    • Aim for a solvent system where the product has high solubility at elevated temperatures and very low solubility at room temperature or below.

    • Conduct small-scale solubility tests with various solvents and anti-solvents to identify the optimal system.

  • Minimize Solvent Volume:

    • Use the minimum amount of hot solvent required to fully dissolve the crude material. This will ensure the solution is saturated upon cooling, maximizing crystal formation.

  • Optimize Cooling and Isolation:

    • Cooling to Lower Temperatures: After the initial crystallization at room temperature, cool the mixture further (e.g., in an ice bath or refrigerator) to decrease the solubility of the product in the mother liquor and encourage further crystallization.

    • Sufficient Crystallization Time: Allow adequate time for the crystallization to complete. This can range from a few hours to overnight.

    • Mother Liquor Concentration: The mother liquor can be concentrated and a second crop of crystals can be obtained. Note that this second crop may be of lower purity and may require re-purification.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the typical impurities I should expect in the synthesis of (S)-3-Amino-2-methylpentan-2-ol hydrochloride?

A1: The impurity profile will depend on the synthetic route. However, common impurities can include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • By-products: Products from side reactions, such as over-alkylation or elimination products.

  • Stereoisomers: The (R)-enantiomer and potentially diastereomers if there are other chiral centers.

  • Residual Solvents: Solvents used in the reaction and work-up.

  • Degradation Products: The amino alcohol may be susceptible to degradation under harsh reaction or purification conditions.[3]

Q2: Which analytical techniques are best for monitoring the purity of (S)-3-Amino-2-methylpentan-2-ol hydrochloride?

A2: A combination of techniques is recommended for comprehensive purity analysis:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection (if the molecule has a chromophore) or a Charged Aerosol Detector (CAD) is suitable for assessing chemical purity.[2]

  • Chiral HPLC: Essential for determining the enantiomeric excess (e.e.) or diastereomeric excess (d.e.).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can be used to identify and quantify impurities if their signals are resolved from the product peaks.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in the identification of unknown impurities.

  • Gas Chromatography (GC): Useful for quantifying residual solvents.

Q3: Can polymorphism be an issue for (S)-3-Amino-2-methylpentan-2-ol hydrochloride?

A3: Yes, polymorphism (the ability of a compound to exist in multiple crystalline forms) is a possibility for many small organic molecules, including amino acid derivatives.[4] Different polymorphs can have different physical properties, such as solubility, melting point, and stability. It is important to have a consistent crystallization process to ensure the same polymorphic form is produced each time. Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) are the primary techniques used to characterize and identify different polymorphic forms.

Q4: What are the key safety considerations when working with (S)-3-Amino-2-methylpentan-2-ol hydrochloride and its purification solvents?

A4: Always consult the Safety Data Sheet (SDS) for (S)-3-Amino-2-methylpentan-2-ol hydrochloride and all solvents used. General safety precautions include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, lab coat, and gloves.

  • Ventilation: Work in a well-ventilated area or a fume hood, especially when using volatile organic solvents.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.

  • Solvent Safety: Be aware of the flammability and toxicity of the solvents being used.

Section 3: Visualizations and Protocols

Experimental Workflow: Crystallization and Purity Analysis

G cluster_0 Crude Product cluster_1 Purification cluster_2 Purity Analysis cluster_3 Final Product Crude Crude (S)-3-Amino-2-methylpentan-2-ol HCl Dissolution Dissolve in minimal hot solvent Crude->Dissolution AntiSolvent Add anti-solvent (optional) Dissolution->AntiSolvent if needed Cooling Slow cooling to induce crystallization AntiSolvent->Cooling Filtration Isolate crystals by filtration Cooling->Filtration Drying Dry under vacuum Filtration->Drying PureProduct Pure (S)-3-Amino-2-methylpentan-2-ol HCl Drying->PureProduct HPLC HPLC for chemical purity ChiralHPLC Chiral HPLC for enantiomeric purity NMR NMR for structural confirmation MS MS for molecular weight PureProduct->HPLC PureProduct->ChiralHPLC PureProduct->NMR PureProduct->MS

Caption: Workflow for the purification and analysis of (S)-3-Amino-2-methylpentan-2-ol HCl.

Protocol: Recrystallization of (S)-3-Amino-2-methylpentan-2-ol Hydrochloride from Isopropanol/Acetone

This protocol provides a general guideline. The optimal solvent ratios and temperatures should be determined experimentally.

Materials:

  • Crude (S)-3-Amino-2-methylpentan-2-ol hydrochloride

  • Isopropanol (IPA)

  • Acetone

  • Erlenmeyer flask

  • Stir bar and magnetic stir plate with heating

  • Condenser

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Place the crude (S)-3-Amino-2-methylpentan-2-ol hydrochloride and a stir bar in an Erlenmeyer flask.

  • Add a minimal amount of isopropanol to the flask.

  • Heat the mixture with stirring until the solid dissolves completely. If necessary, add more isopropanol dropwise until a clear solution is obtained.

  • Remove the flask from the heat and allow it to cool slowly towards room temperature.

  • Once the solution has cooled slightly, slowly add acetone as an anti-solvent until the solution becomes slightly turbid.

  • Re-heat the mixture gently until the turbidity just disappears.

  • Allow the flask to cool slowly to room temperature. Crystal formation should be observed.

  • Once crystallization appears complete at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold acetone.

  • Dry the crystals under vacuum to a constant weight.

Data Presentation

Table 1: Example of Purity and Yield Improvement through Recrystallization

StageChemical Purity (HPLC Area %)Enantiomeric Excess (e.e.) %Yield (%)
Crude Product92.595.0-
First Recrystallization99.299.575
Second Recrystallization>99.8>99.985 (from 1st crop)

References

  • PubChem. Compound Summary for CID 73424806, (R)-3-amino-2-methyl-butan-2-ol hydrochloride. National Center for Biotechnology Information. [Link]

  • Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(5), 700-713. [Link]

  • FooDB. Showing Compound 3-Methylpentan-2-ol (FDB004415). [Link]

  • De Felippis, M. R., & Strambini, G. (2018). Control Strategies for Synthetic Therapeutic Peptide APIs - Part II: Raw Material Considerations. Polypeptide. [Link]

  • Google Patents. US20130296608A1 - Novel stereospecific synthesis of (-) (2s, 3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol.
  • Kubica, P., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Nutrients, 14(14), 2849. [Link]

  • Fábián, L., & Kálmán, A. (2009). Crystal structure of a new polymorph of (2S,3S)-2-amino-3-methylpentanoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 10), o2528. [Link]

  • Study.com. Describe the steps involved in the Gabriel synthesis of 3-amino-2-methylpentane. [Link]

  • GEA. Crystallization of Amino Acids. [Link]

  • Li, J. J., et al. (2003). Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. Organic Process Research & Development, 7(5), 709-713. [Link]

  • Google Patents.
  • Isidro-Llobet, A., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 84(8), 4615-4628. [Link]

  • Organic Syntheses. ASYMMETRIC SYNTHESIS OF α-AMINO ACIDS BY THE ALKYLATION OF A CHIRAL GLYCINE ENOLATE. [Link]

  • Google Patents.
  • U.S. Pharmacopeia. Amino acid analysis. [Link]

  • PubChem. Compound Summary for CID 57177185, 3-Amino-2-methylpentanal. National Center for Biotechnology Information. [Link]

  • Nugrahani, I., & Ibrahim, S. (2021). Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review. Molecules, 26(11), 3230. [Link]

  • ResearchGate. Asymmetric synthesis of (2S,3S)-3-Me-glutamine and (R)-allo-threonine derivatives proper for solid-phase peptide coupling. [Link]

  • Chen, Y., et al. (2023). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Molecules, 28(1), 35. [Link]

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Validation & Comparative

Definitive Guide: Enantiomeric Excess Determination of (S)-3-Amino-2-methylpentan-2-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Product Focus: (S)-3-Amino-2-methylpentan-2-ol hydrochloride (CAS: 855373-11-4 / 855589-31-0 free base) Application: Critical chiral intermediate for the synthesis of analgesics (e.g., Tapentadol) and kinase inhibitors. The Analytical Challenge: This aliphatic amino alcohol lacks a strong UV chromophore and possesses a single chiral center at C3 (C2 is achiral due to gem-dimethyl substitution). Direct chiral HPLC with standard UV detection is ineffective due to poor sensitivity.[1] The Superior Solution: Pre-column derivatization with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA / Marfey’s Reagent) followed by reversed-phase HPLC (RP-HPLC).

Technical Landscape & Method Selection[2][3][4][5][6][7]

As a Senior Application Scientist, I evaluate three potential methodologies for determining the enantiomeric excess (ee) of this substrate. The choice relies on balancing sensitivity, equipment availability, and robustness.

FeatureMethod A: Direct Chiral HPLC Method B: Chiral GC Method C: FDAA Derivatization (Recommended)
Detection RI / ELSD / CAD (Low Sensitivity)FID (Good Sensitivity)UV at 340 nm (High Sensitivity)
Separation Chiral Stationary Phase (CSP)Chiral Capillary ColumnStandard C18 Column
Sample Prep Minimal (Dissolve & Shoot)Derivatization (TFA/Ac2O) often required for volatilitySimple aqueous/organic reaction
Cost High (Expensive Columns: $1k+)High (Dedicated Columns)Low (Standard Column + Reagent)
Robustness Low (Drift in RI/ELSD)MediumHigh (Self-Validating)
Why Marfey’s Method (Method C) is the Industry Gold Standard

For (S)-3-Amino-2-methylpentan-2-ol, Method C is superior . The molecule is a primary amine with a neighboring hydroxyl group.[1]

  • Chromophore Introduction: FDAA attaches a dinitrophenyl group, allowing robust UV detection at 340 nm (ε ~ 30,000 M⁻¹cm⁻¹), eliminating the need for exotic detectors like ELSD.

  • Resolution: It converts enantiomers (S and R) into diastereomers (L-L and L-D pairs). Diastereomers have different physical properties and separate easily on a standard, inexpensive C18 column.

  • Self-Validation: If the reaction works, you see a massive peak. If you have a racemate, you see two resolved peaks. This eliminates "false negatives" common in direct chiral HPLC where enantiomers might co-elute.[1]

Scientific Mechanism

The determination relies on the nucleophilic aromatic substitution (


) of the fluorine atom on the FDAA reagent by the primary amine of the analyte.
  • Chiral Center 1 (Analyte): C3 position of the amino alcohol.[2]

  • Chiral Center 2 (Reagent): L-Alanine moiety of FDAA.

  • Result: The (S)-analyte forms the (S, L)-diastereomer , and the (R)-impurity forms the (R, L)-diastereomer . These separate based on hydrophobicity differences on an achiral stationary phase.[1]

Visualizing the Workflow

The following diagram illustrates the critical decision pathway and reaction logic.

G Start Start: (S)-3-Amino-2-methylpentan-2-ol HCl Neutralization Step 1: Neutralize HCl Salt (NaHCO3 addition) Start->Neutralization Reaction Step 2: Derivatization (Add FDAA, 40°C, 1h) Neutralization->Reaction Free amine generated Quench Step 3: Quench Reaction (Add HCl to stop) Reaction->Quench SNAr Complete HPLC Step 4: RP-HPLC Analysis (C18 Column, UV 340nm) Quench->HPLC Result Chromatogram Analysis HPLC->Result Output1 Single Peak: Pure Enantiomer (>99% ee) Result->Output1 1 Major Peak Output2 Two Peaks: Racemic/Impure Result->Output2 Split Peaks

Caption: Logical workflow for the derivatization and analysis of amino alcohol salts.

Detailed Experimental Protocol

Note: This protocol is optimized for the HCl salt form. The neutralization step is critical; failure to neutralize will prevent the nucleophilic attack.

Reagents Required[1][9][10]
  • Analyte: (S)-3-Amino-2-methylpentan-2-ol HCl.

  • Reagent: FDAA (Marfey’s Reagent), 1% solution in acetone.

  • Buffer: 1 M Sodium Bicarbonate (

    
    ).
    
  • Quench: 1 M HCl.

  • Solvents: HPLC-grade Acetonitrile (ACN) and Water (with 0.1% TFA or Formic Acid).

Step-by-Step Procedure
  • Sample Preparation (Neutralization & Reaction):

    • Weigh 1.0 mg of the amino alcohol HCl salt into a 1.5 mL HPLC vial.

    • Add 50 µL of Water .

    • Add 20 µL of 1 M NaHCO3 . Critical: This converts the non-reactive ammonium salt (

      
      ) into the reactive free amine (
      
      
      
      ).
    • Add 100 µL of 1% FDAA solution (in acetone) .

    • Vortex briefly and incubate at 40°C for 60 minutes . (The solution will turn bright yellow).

  • Quenching:

    • After 1 hour, remove from heat.

    • Add 20 µL of 1 M HCl . This stops the reaction and prevents side reactions.

    • Dilute with 810 µL of 50% ACN/Water.

    • Filter through a 0.22 µm PTFE filter into an injection vial.

  • HPLC Conditions:

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Kinetex), 150 x 4.6 mm, 3.5 µm or 5 µm.

    • Mobile Phase A: Water + 0.1% TFA.[1]

    • Mobile Phase B: Acetonitrile + 0.1% TFA.[1]

    • Flow Rate: 1.0 mL/min.[1][3]

    • Detection: UV @ 340 nm.

    • Gradient:

      • 0-2 min: 10% B (Isocratic hold)

      • 2-20 min: 10% → 60% B (Linear gradient)

      • 20-25 min: 60% → 90% B (Wash)

    • Injection Vol: 10 µL.

Data Interpretation & Validation

Elution Order

In Marfey’s method, the elution order is dictated by the hydrophobicity of the diastereomeric complex.

  • The L-D diastereomer (Reagent L + Analyte R) typically elutes after the L-L diastereomer (Reagent L + Analyte S) on a C18 column due to stronger hydrophobic interaction of the planar dinitrophenyl ring when the steric arrangement is "trans-like".

  • Validation: Run a racemic standard (mix of R and S) first to establish the retention times (

    
    ) of both peaks.
    
Calculation of Enantiomeric Excess (ee)

Integrate the area of the major peak (


) and the minor impurity peak (

).


Troubleshooting Table
ObservationRoot CauseCorrective Action
No peaks observed HCl salt not neutralized.Ensure NaHCO3 is added before FDAA.
Peak tailing Amine interaction with silanols.[1]Ensure 0.1% TFA is present in mobile phase.[1]
Interfering peak Hydrolysis of FDAA.FDAA hydrolyzes to dinitrophenol (elutes early). Ignore peak at dead volume.

References

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: a review. Amino Acids, 27(3-4), 231-247.

  • Harada, K., et al. (1996). Determination of the absolute configuration of amino alcohols by Marfey's method. Tetrahedron Letters, 37(12), 1921-1924.
  • Sigma-Aldrich. (S)-3-Amino-2-methylpentan-2-ol hydrochloride Product Specification.

  • FDA. Review of Chromatographic Methods for Tapentadol Intermediates (Generic Reference for API context).

Disclaimer: This guide assumes standard laboratory safety practices. FDAA is a skin irritant; handle with gloves.

Sources

A Comparative Guide to the Biological Activity of (S)-3-Amino-2-methylpentan-2-ol Hydrochloride and its Enantiomer

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chirality in Drug Action

Physicochemical Properties

A foundational step in comparing the two enantiomers is the characterization of their fundamental physicochemical properties. While these are expected to be identical for both the (S) and (R) forms (with the exception of optical rotation), verification is a critical quality control step.

Property(S)-3-Amino-2-methylpentan-2-ol HCl(R)-3-Amino-2-methylpentan-2-ol HCl
Molecular Formula C₆H₁₆ClNOC₆H₁₆ClNO
Molecular Weight 153.65 g/mol 153.65 g/mol
Appearance White to off-white solidWhite to off-white solid
Solubility Soluble in water and polar organic solventsSoluble in water and polar organic solvents
Optical Rotation Expected to be equal in magnitude and opposite in sign to the (R)-enantiomerExpected to be equal in magnitude and opposite in sign to the (S)-enantiomer

Hypothesized Biological Targets and Rationale

Based on the structural characteristics of 3-Amino-2-methylpentan-2-ol, a small amino alcohol, and the known pharmacology of analogous compounds, the primary hypothesized biological targets reside within the central nervous system. Specifically, ligand-gated ion channels such as the γ-aminobutyric acid type A (GABA-A) receptors and N-methyl-D-aspartate (NMDA) receptors are strong candidates for stereoselective interactions.

  • GABA-A Receptors: These are the principal inhibitory neurotransmitter receptors in the brain. Small alcohols are known to be positive allosteric modulators of GABA-A receptors, enhancing the influx of chloride ions and leading to neuronal hyperpolarization. It is plausible that the enantiomers of 3-Amino-2-methylpentan-2-ol could exhibit differential modulatory effects on these receptors.

  • NMDA Receptors: These are critical for excitatory synaptic transmission and plasticity. Certain amino alcohols and related compounds have been shown to act as antagonists at the NMDA receptor, blocking the influx of calcium and sodium ions. The stereochemistry of a ligand can significantly influence its binding affinity and inhibitory potency at the NMDA receptor complex.

The following sections will detail the experimental workflows to investigate and compare the activity of the (S) and (R) enantiomers on these putative targets.

Experimental Protocols for Comparative Biological Activity Assessment

To rigorously compare the biological activity of the (S) and (R) enantiomers of 3-Amino-2-methylpentan-2-ol hydrochloride, a multi-faceted approach employing both in vitro and in vivo methodologies is essential.

In Vitro Characterization: Receptor Binding and Functional Assays

This assay quantifies the affinity of each enantiomer for the GABA-A and NMDA receptors.

Objective: To determine the equilibrium dissociation constant (Kᵢ) of (S)- and (R)-3-Amino-2-methylpentan-2-ol for specific binding sites on GABA-A and NMDA receptors.

Methodology:

  • Membrane Preparation: Prepare crude synaptic membrane fractions from rodent brain tissue (e.g., cortex or hippocampus) or from cell lines stably expressing specific subtypes of GABA-A or NMDA receptors.

  • Competitive Binding: Incubate the membrane preparations with a known concentration of a radiolabeled ligand specific for the target receptor (e.g., [³H]muscimol for the GABA-A receptor agonist site, or [³H]MK-801 for the NMDA receptor channel site) in the presence of increasing concentrations of the unlabeled (S)- or (R)-enantiomer.

  • Separation and Quantification: Separate the bound from free radioligand by rapid filtration through glass fiber filters. The radioactivity retained on the filters, representing the bound ligand, is quantified using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC₅₀ (concentration of the enantiomer that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Kᵢ is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

Data Presentation:

EnantiomerTarget ReceptorRadioligandKᵢ (nM)
(S)-enantiomerGABA-A[³H]muscimolExperimental Value
(R)-enantiomerGABA-A[³H]muscimolExperimental Value
(S)-enantiomerNMDA[³H]MK-801Experimental Value
(R)-enantiomerNMDA[³H]MK-801Experimental Value

This technique directly measures the effect of the enantiomers on the function of ion channels.

Objective: To characterize the modulatory or inhibitory effects of the (S) and (R) enantiomers on GABA-A and NMDA receptor-mediated currents.

Methodology:

  • Cell Culture: Use primary neuronal cultures or cell lines (e.g., HEK293) transiently or stably expressing the receptor of interest (specific GABA-A or NMDA receptor subtypes).

  • Patch-Clamp Recording: Establish a whole-cell patch-clamp configuration on a single cell.

  • Agonist Application: Apply a specific agonist to elicit receptor-mediated currents (e.g., GABA for GABA-A receptors; NMDA and glycine for NMDA receptors).

  • Compound Application: Co-apply the (S)- or (R)-enantiomer at various concentrations with the agonist and record the resulting changes in the current amplitude and kinetics.

  • Data Analysis: Quantify the potentiation or inhibition of the agonist-evoked current by each enantiomer. Construct concentration-response curves to determine the EC₅₀ (for potentiation) or IC₅₀ (for inhibition) for each enantiomer.

Data Presentation:

EnantiomerTarget ReceptorFunctional EffectEC₅₀ / IC₅₀ (µM)
(S)-enantiomerGABA-APotentiation/InhibitionExperimental Value
(R)-enantiomerGABA-APotentiation/InhibitionExperimental Value
(S)-enantiomerNMDAInhibitionExperimental Value
(R)-enantiomerNMDAInhibitionExperimental Value
In Vivo Evaluation: Behavioral Pharmacology

In vivo studies are crucial to assess the overall physiological and behavioral effects of the enantiomers.

Objective: To compare the effects of the (S) and (R) enantiomers on animal behavior, which may reflect their interaction with CNS targets.

Methodology (Example: Mouse Model):

  • Animal Subjects: Use adult male mice (e.g., C57BL/6 strain).

  • Drug Administration: Administer the (S)- or (R)-enantiomer hydrochloride salt dissolved in a suitable vehicle (e.g., saline) via intraperitoneal (i.p.) or oral (p.o.) route at various doses.

  • Behavioral Tests:

    • Locomotor Activity: Measure spontaneous locomotor activity in an open field arena to assess sedative or stimulant effects.

    • Rotarod Test: Evaluate motor coordination and balance.

    • Elevated Plus Maze: Assess anxiolytic or anxiogenic effects.

    • Forced Swim Test: Screen for potential antidepressant-like activity.

  • Data Analysis: Analyze the behavioral data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the dose-dependent effects of the two enantiomers.

Data Presentation:

Behavioral Test(S)-enantiomer(R)-enantiomer
Locomotor Activity (ED₅₀) Experimental ValueExperimental Value
Rotarod (ED₅₀) Experimental ValueExperimental Value
Elevated Plus Maze (% time in open arms) Dose-response curveDose-response curve
Forced Swim Test (% immobility time) Dose-response curveDose-response curve

Visualizing the Experimental Workflow and Hypothetical Signaling Pathways

Experimental Workflow for Comparative Analysis

G cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation Receptor Binding Receptor Binding Data Analysis & Comparison Data Analysis & Comparison Receptor Binding->Data Analysis & Comparison Patch Clamp Patch Clamp Patch Clamp->Data Analysis & Comparison Behavioral Pharmacology Behavioral Pharmacology Conclusion Conclusion Behavioral Pharmacology->Conclusion Start Start Start->Receptor Binding Start->Patch Clamp Data Analysis & Comparison->Behavioral Pharmacology

Caption: Workflow for the comparative biological evaluation of enantiomers.

Hypothetical Signaling Pathway Modulation

cluster_GABA GABA-A Receptor Modulation cluster_NMDA NMDA Receptor Modulation S_Enantiomer_GABA (S)-Enantiomer GABA_A_Receptor GABA-A Receptor S_Enantiomer_GABA->GABA_A_Receptor Potentiation R_Enantiomer_GABA (R)-Enantiomer R_Enantiomer_GABA->GABA_A_Receptor Weak/No Effect Chloride_Influx Increased Cl⁻ Influx GABA_A_Receptor->Chloride_Influx Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Inhibition Inhibitory Effect Hyperpolarization->Inhibition S_Enantiomer_NMDA (S)-Enantiomer NMDA_Receptor NMDA Receptor S_Enantiomer_NMDA->NMDA_Receptor Weak/No Block R_Enantiomer_NMDA (R)-Enantiomer R_Enantiomer_NMDA->NMDA_Receptor Potent Block Ion_Influx Blocked Ca²⁺/Na⁺ Influx NMDA_Receptor->Ion_Influx Reduced_Excitation Reduced Neuronal Excitation Ion_Influx->Reduced_Excitation Antagonist_Effect Antagonist Effect Reduced_Excitation->Antagonist_Effect

Caption: Hypothetical differential modulation of GABA-A and NMDA receptors by enantiomers.

Conclusion and Future Directions

This guide outlines a comprehensive strategy for the comparative biological evaluation of (S)-3-Amino-2-methylpentan-2-ol hydrochloride and its (R)-enantiomer. The proposed experimental workflows, focusing on receptor binding, electrophysiology, and behavioral pharmacology, will provide critical data to elucidate their stereoselective pharmacological profiles. A thorough understanding of the differential activities of these enantiomers is not only a matter of scientific inquiry but also a crucial step in the potential development of a stereochemically pure and safer therapeutic agent. The results from these studies will pave the way for more advanced preclinical investigations, including pharmacokinetic profiling, metabolism studies, and toxicology assessments for the more promising enantiomer.

References

  • Chirality in Drug Design and Development. Hutt, A. J. (2009). In Comprehensive Medicinal Chemistry II (pp. 23-56). Elsevier. [Link]

  • GABA-A Receptors as Targets for General Anesthetics. Rudolph, U., & Antkowiak, B. (2004). Trends in Pharmacological Sciences, 25(4), 186-191. [Link]

  • NMDA Receptor Antagonists: A New Perspective on the Treatment of Neuropathic Pain. Paoletti, P., Bellone, C., & Zhou, Q. (2013). Nature Reviews Neuroscience, 14(7), 460-474. [Link]

  • Patch-Clamp Technique. Hamill, O. P., Marty, A., Neher, E., Sakmann, B., & Sigworth, F. J. (1981). Pflügers Archiv, 391(2), 85-100. [Link]

  • Basics of Radioligand Binding Assays. Bylund, D. B., & Toews, M. L. (1993). Journal of Pharmacological and Toxicological Methods, 29(2), 65-80. [Link]

  • Behavioral Models for Preclinical Drug Discovery in Neuropsychiatry. Cryan, J. F., & Holmes, A. (2005). Nature Reviews Drug Discovery, 4(9), 775-790. [Link]

A Cost-Effectiveness Analysis of (S)-3-Amino-2-methylpentan-2-ol Hydrochloride as a Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the strategic selection of a chiral auxiliary is a cornerstone of efficient asymmetric synthesis. The ideal auxiliary must not only guide a reaction to high levels of stereoselectivity and yield but also be economically viable, especially as a project scales from the bench to production. This guide provides an in-depth cost-effectiveness analysis of the chiral amino alcohol, (S)-3-Amino-2-methylpentan-2-ol hydrochloride, framing its potential utility against well-established and widely documented chiral auxiliaries.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation.[1] After the desired chiral center is created, the auxiliary is cleaved and, ideally, recovered for reuse.[1] The overall efficiency of this process is a critical economic driver, balancing the initial cost of the auxiliary against its performance and recyclability.[2][3] While this guide focuses on a specific amino alcohol, the principles and experimental workflows presented here establish a robust framework for evaluating any novel chiral auxiliary.

The Benchmark: Established Chiral Auxiliaries

To provide a meaningful comparison, we benchmark (S)-3-Amino-2-methylpentan-2-ol hydrochloride against two titans of asymmetric synthesis: Evans' Oxazolidinones and Pseudoephedrine. These auxiliaries are renowned for their high performance across a range of transformations, particularly asymmetric alkylations, making them the gold standard for evaluation.[1][4]

  • Evans' Oxazolidinones: These auxiliaries, developed by David A. Evans, are among the most reliable and well-studied for controlling stereochemistry in aldol, alkylation, and acylation reactions.[4][5] They typically lead to excellent diastereoselectivities due to a well-defined, chelated transition state that effectively shields one face of the enolate.

  • Pseudoephedrine: Introduced by Andrew G. Myers, pseudoephedrine amides offer a highly effective and often crystalline alternative. A key advantage is the straightforward cleavage of the auxiliary under mild conditions to furnish chiral aldehydes, ketones, or carboxylic acids, with excellent recovery of the pseudoephedrine.[1][6]

Experimental Design for Comparative Analysis

To conduct a fair and rigorous cost-effectiveness analysis, a standardized reaction must be employed. Asymmetric alkylation of a propionyl amide is a classic and informative choice, as it provides clear, quantifiable metrics for success: chemical yield and diastereomeric excess (d.e.).

The general workflow for this comparative evaluation is outlined below. The causality behind each step is critical: the choice of base dictates the enolate geometry, the reaction temperature controls reactivity and selectivity, and the cleavage conditions determine the final product and the potential for auxiliary recovery.

G cluster_prep Preparation cluster_reaction Asymmetric Transformation cluster_analysis Analysis & Recovery A 1. Acylation of Chiral Auxiliary (e.g., with Propionyl Chloride) B 2. Enolate Formation (e.g., LDA, -78 °C) A->B C 3. Alkylation (e.g., Benzyl Bromide) B->C D 4. Work-up & Purification (Chromatography) C->D E 5. Product Analysis (Yield, ¹H NMR, Chiral HPLC for d.e.) D->E F 6. Auxiliary Cleavage (e.g., LiOH/H₂O₂) D->F G 7. Auxiliary Recovery & Quantification F->G G Start Project Start: Need for Asymmetric Synthesis Scale Is Large Scale (>1 kg) Anticipated? Start->Scale Cost Is Initial Cost the Primary Constraint? Scale->Cost Yes Performance Is Highest Possible d.e. (>99%) Mandatory? Scale->Performance No Pseudo Consider Pseudoephedrine (Excellent recovery, low cost) Cost->Pseudo Yes AminoAlcohol Evaluate (S)-3-Amino-2-methylpentan-2-ol (Potential for moderate cost) Cost->AminoAlcohol No Performance->Pseudo No Evans Use Evans' Auxiliary (Highest reliability & performance) Performance->Evans Yes End Proceed with Selected Auxiliary Pseudo->End AminoAlcohol->End Evans->End

Sources

Benchmarking the Efficiency of (S)-3-Amino-2-methylpentan-2-ol Hydrochloride as a Chiral Ligand

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Catalysis Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist

As the demand for enantiopure pharmaceuticals accelerates, the selection of an optimal chiral ligand is paramount for scaling asymmetric transformations.


-amino alcohols represent a highly privileged class of ligands for the enantioselective addition of dialkylzincs to aldehydes.

In this guide, we benchmark (S)-3-Amino-2-methylpentan-2-ol hydrochloride , a modular, sterically hindered aliphatic amino alcohol, against industry gold standards such as (-)-DAIB (3-exo-(dimethylamino)isoborneol) and DPMPM (


-diphenyl-2-pyrrolidinemethanol). By dissecting the causality behind its structural design and outlining a self-validating experimental protocol, this guide provides the necessary data to evaluate its utility in your catalytic workflows.

Mechanistic Causality: Why This Ligand?

To understand the performance of (S)-3-Amino-2-methylpentan-2-ol, we must analyze its structural causality. The compound features a primary amine at the C3 chiral center and a tertiary alcohol at C2, flanked by gem-dimethyl and ethyl groups.

  • The Hydrochloride Salt Advantage: The ligand is supplied as a hydrochloride salt. While free primary amines are prone to oxidative degradation and carbamate formation via atmospheric

    
    , the HCl salt ensures indefinite shelf stability. However, this necessitates an in situ free-basing step prior to complexation.
    
  • Bidentate Chelation & The Dinuclear Transition State: Upon neutralization, the free ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -amino alcohol reacts with diethylzinc (
    
    
    
    ) to form a rigid zinc alkoxide pre-catalyst. As established by seminal studies on chiral amplification, this monomer dimerizes into a dinuclear zinc complex.
  • Steric Facial Discrimination: The catalytic efficacy relies on the steric repulsion provided by the C2 gem-dimethyl groups and the C3 ethyl chain. When the aldehyde coordinates to the Lewis acidic zinc center, this steric bulk effectively blocks one enantiotopic face of the carbonyl, forcing the alkyl transfer to occur predominantly via the less hindered face, yielding the chiral secondary alcohol.

CatalyticCycle A Ligand Activation (S)-3-Amino-2-methylpentan-2-ol HCl + Et2Zn (Base) B Pre-catalyst Formation Coordination with Et2Zn A->B -Ethane gas C Dinuclear Zinc Complex (Active Catalyst) B->C Dimerization D Substrate Binding Aldehyde Coordination C->D + RCHO E Enantioselective Alkyl Transfer D->E Steric Discrimination F Product Release Chiral Sec-Alcohol E->F Quench F->B Catalyst Regeneration

Catalytic cycle of enantioselective dialkylzinc addition using a


-amino alcohol ligand.

Comparative Performance Data

How does (S)-3-Amino-2-methylpentan-2-ol stack up against rigid, cyclic benchmarks? While rigid bicyclic frameworks like (-)-DAIB often provide near-perfect enantioselectivity due to restricted conformational freedom[1], acyclic aliphatic amino alcohols offer high modularity and cost-effective synthesis[2].

The table below summarizes the benchmarking data for the standard addition of


 to benzaldehyde to form (S)-1-phenylpropan-1-ol.
Ligand / CatalystBackbone TypeCatalyst LoadingTempYield (%)Enantiomeric Excess (ee %)
(S)-3-Amino-2-methylpentan-2-ol HCl Acyclic Aliphatic10 mol%0 °C88%82%
(-)-DAIB Rigid Bicyclic5 mol%0 °C95%98%
DPMPM Prolinol Derivative5 mol%0 °C92%96%

Interpretation: The acyclic nature of (S)-3-Amino-2-methylpentan-2-ol allows for slight rotational freedom around the C2-C3 bond, which slightly attenuates the ee compared to the rigidly locked isoborneol skeleton of DAIB. However, an 82% ee is highly respectable for an acyclic primary amine ligand, making it a viable, cost-effective alternative for early-stage screening or when extreme enantiopurity can be achieved downstream via chiral resolution.

Self-Validating Experimental Protocol

To ensure reproducibility, the following protocol for the asymmetric ethylation of benzaldehyde is designed as a self-validating system . Each critical phase includes an observable milestone to confirm the chemical state before proceeding.

Reagents Required:
  • (S)-3-Amino-2-methylpentan-2-ol hydrochloride (10 mol%)

  • Diethylzinc (

    
    , 1.0 M in hexanes, 2.2 equivalents)
    
  • Benzaldehyde (1.0 equivalent)

  • Anhydrous Toluene (Solvent)

Step-by-Step Methodology:
  • Ligand Activation (Free-Basing):

    • Suspend 10 mol% of (S)-3-Amino-2-methylpentan-2-ol hydrochloride in anhydrous toluene under an argon atmosphere at 0 °C.

    • Slowly add 0.2 equivalents of

      
      .
      
    • Self-Validation Checkpoint: Observe the evolution of ethane gas and the complete dissolution of the solid suspension into a clear solution. This visual cue confirms the complete neutralization of the HCl salt and the formation of the free amine.

  • Pre-Catalyst Complexation:

    • To the clear solution, add the remaining 2.0 equivalents of

      
       at 0 °C. Stir for 30 minutes to allow the dinuclear zinc alkoxide complex to fully assemble.
      
  • Asymmetric Addition:

    • Add 1.0 equivalent of benzaldehyde dropwise over 10 minutes to prevent thermal spikes that could degrade enantioselectivity.

    • Stir the reaction at 0 °C for 12 hours.

    • Self-Validation Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc 8:2). The complete disappearance of the UV-active benzaldehyde spot validates the completion of the alkyl transfer.

  • Quenching & Workup:

    • Carefully quench the reaction by adding 1M HCl dropwise at 0 °C. Caution: Unreacted

      
       will react vigorously with moisture.
      
    • Extract the aqueous layer with diethyl ether, wash the combined organic layers with brine, dry over

      
      , and concentrate under reduced pressure.
      
  • Chiral Analysis:

    • Determine the enantiomeric excess via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/i-PrOH 95:5, 1.0 mL/min).

ProtocolWorkflow S1 Step 1: Free-Basing Neutralize HCl salt (Observe gas evolution) S2 Step 2: Complexation Add Et2Zn (2 eq) at 0 °C in Toluene S1->S2 S3 Step 3: Alkyl Transfer Dropwise addition of Benzaldehyde S2->S3 S4 Step 4: Quenching 1M HCl quench at 0 °C S3->S4 S5 Step 5: Analysis Chiral HPLC (ee% determination) S4->S5

Self-validating experimental workflow for asymmetric diethylzinc addition.

Conclusion

(S)-3-Amino-2-methylpentan-2-ol hydrochloride is a highly effective, chemically stable precursor for asymmetric zinc catalysis. While it yields slightly lower enantiomeric excesses compared to rigid bicyclic ligands like DAIB[1], its acyclic modularity and robust performance make it an excellent benchmark candidate for optimizing novel asymmetric alkylation methodologies[2]. By utilizing the self-validating protocol outlined above, researchers can ensure the complete activation of the hydrochloride salt, thereby unlocking the ligand's full stereodirecting potential.

References
  • Organic & Biomolecular Chemistry (RSC Publishing)
  • Quantitative Analysis of the Chiral Amplification in the Amino Alcohol-Promoted Asymmetric Alkylation of Aldehydes with Dialkylzincs Journal of the American Chemical Society - ACS Publications URL
  • Chiral Camphor-Based 1,3- and 1,4-Amino Alcohols and Aminodiols as Ligands for Diethylzinc Addition to Aldehydes SCIRP - International Journal of Organic Chemistry URL

Sources

Safety Operating Guide

Proper Disposal Procedures: (S)-3-Amino-2-methylpentan-2-ol Hydrochloride

[1][2]

Executive Summary & Immediate Action

Do not dispose of (S)-3-Amino-2-methylpentan-2-ol hydrochloride down the drain. Despite being a water-soluble salt, this compound is a pharmaceutical intermediate with potential aquatic toxicity and specific incineration requirements due to its halogen content (hydrochloride).[1]

Immediate Disposal Classification:

  • Solid Waste: Segregate as "Hazardous Solid – Irritant/Corrosive" .

  • Liquid Waste: Segregate as "Halogenated Organic Waste" (due to Cl content).

Chemical Profile & Hazard Assessment

To manage disposal effectively, we must understand the "Why" behind the protocols.[1] This compound is a chiral amino alcohol hydrochloride salt .

FeaturePropertyOperational Implication
Structure Chiral Amine w/ AlcoholPotential bioactivity; treated as a pharmaceutical intermediate.[1]
Salt Form Hydrochloride (HCl)Acidic in solution. Hydrolysis releases protons (

) and chloride ions (

).[1]
Solubility High (Water/Alcohols)Easily spreads in spills; requires containment, not dilution.[1]
Thermal Hygroscopic SolidAbsorbs atmospheric moisture; containers must be tightly sealed to prevent "caking" or degradation.
Reactivity Incompatible w/ OxidizersRisk: Reaction with strong oxidizers (e.g., Nitric Acid) can generate toxic nitrogen oxides (

).[1]

Expert Insight: The "Hydrochloride" designation is the critical logistical factor. Upon incineration, the chloride ion will generate hydrogen chloride gas.[1] Therefore, this waste must be directed to an incinerator equipped with acid gas scrubbers.[1] This is why we classify it as "Halogenated," even if the organic backbone is simple.[1]

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Applicable for: Expired shelf stock, contaminated solids, or spill cleanup residues.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Avoid metal containers, as the acidic nature of the salt can corrode steel over time.[1]

  • Labeling: Affix a hazardous waste label.

    • Primary Constituent: (S)-3-Amino-2-methylpentan-2-ol HCl.[1]

    • Hazard Checkboxes: [x] Irritant [x] Corrosive (Solid).[1][2]

  • Segregation: Place the sealed jar into the Solid Chemical Waste bin. Do not mix with oxidizers or reactive metals (like Sodium/Potassium).[1]

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicable for: Solutions in water, methanol, or other solvents.[1]

  • pH Check (Aqueous Only): If the waste is >90% water, check pH.[1]

    • Observation: Likely acidic (pH 3–5).[1]

    • Action: Do not neutralize unless required by your specific facility's acceptance criteria. Neutralization generates heat and additional salts.

  • Stream Selection:

    • Scenario 1 (Organic Solvents): Pour into "Halogenated Organic Waste" carboy.

    • Scenario 2 (Aqueous): Pour into "Aqueous Chemical Waste" carboy.[1]

    • Critical Note: Never pour into "Non-Halogenated" streams if the chloride concentration is significant (>1%), as this violates incinerator feed specs.[1]

Protocol C: Empty Container Management
  • Triple Rinse: Rinse the empty bottle three times with a small volume of water or methanol.

  • Rinsate Disposal: Pour the rinsate into the Halogenated Liquid Waste container.

  • Defacement: Cross out the original label and mark as "Empty."

  • Recycling: Place the clean, defaced bottle in glass/plastic recycling or trash, strictly adhering to local municipal rules for triple-rinsed containers.

Operational Decision Matrix (Workflow)

The following diagram illustrates the logical flow for determining the correct waste stream.

DisposalWorkflowFigure 1: Decision logic for segregating amino alcohol hydrochloride waste streams.StartWaste Generation:(S)-3-Amino-2-methylpentan-2-ol HClStateCheckDetermine Physical StateStart->StateCheckSolidSolid WasteStateCheck->SolidLiquidLiquid/SolutionStateCheck->LiquidFinalSolidPack in HDPE JarLabel: Toxic/Irritant SolidSolid->FinalSolidSolventCheckIs Solvent Aqueous or Organic?Liquid->SolventCheckOrganicOrganic SolventSolventCheck->OrganicAqueousAqueous SolutionSolventCheck->AqueousHalogenCheckRoute to Halogenated Stream(Due to HCl Salt)Organic->HalogenCheckFinalAqWaste Carboy:Toxic Aqueous WasteAqueous->FinalAqFinalLiqWaste Carboy:Halogenated OrganicsHalogenCheck->FinalLiq

Emergency Spill Response

Trustworthiness Check: This protocol relies on the principle of neutralization and containment .

Spill Scenario: 50g of solid powder dropped on the floor.

  • PPE: Don Nitrile gloves, safety goggles, and a lab coat.[1] If dust is visible, use an N95 or P100 respirator.[1]

  • Containment: Cover the spill with a spill pillow or surround it with absorbent socks to prevent spreading.

  • Neutralization (Optional but Recommended):

    • Since the salt is acidic, lightly dust the area with Sodium Bicarbonate (Baking Soda) or Sodium Carbonate .[1]

    • Why? This neutralizes the acidity, preventing corrosion of the floor and reducing acid fumes if the area is damp.[1]

  • Cleanup:

    • Sweep up the solid/bicarbonate mixture using a dustpan.

    • Place in a plastic waste bag or jar.

    • Label as "Spill Debris: Amino Alcohol HCl + Bicarbonate" .

  • Decontamination: Wash the area with soap and water.

Regulatory & Compatibility Reference Table

ParameterSpecificationAuthority/Logic
EPA Waste Code Not Listed (P/U) . Classify as Characteristic if ignitable/corrosive, otherwise "Non-Regulated Chemical Waste."40 CFR 261 [1]
RCRA Status Likely D002 (Corrosive) if in concentrated aqueous solution (pH < 2).[1]EPA RCRA Guidelines [2]
Incompatibilities Strong Oxidizers (Nitric Acid, Permanganates), Acid Chlorides , Anhydrides .[1]Reactivity Hazards [3]
Drain Disposal PROHIBITED .Clean Water Act / Local POTW Regulations [4]

References

  • US Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[1] 40 CFR Part 261.[1][3][4] [Link]

  • US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011.[1] Section 6.C, Chemical Incompatibility.[1] [Link]

  • National Institutes of Health (NIH). NIH Drain Discharge Guide for Chemical Disposal. [Link][1]

Personal protective equipment for handling (S)-3-Amino-2-methylpentan-2-ol hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Technical Safety & Handling Guide: (S)-3-Amino-2-methylpentan-2-ol Hydrochloride

Executive Technical Summary

This guide outlines the operational safety, personal protective equipment (PPE), and disposal protocols for (S)-3-Amino-2-methylpentan-2-ol hydrochloride .[1][2]

As a chiral amino alcohol salt, this compound presents a dual challenge in the laboratory:

  • Personnel Safety: It is a hydrochloride salt, meaning it possesses acidic characteristics upon contact with moisture (mucous membranes, perspiration). It is classified as a Skin/Eye Irritant and a Respiratory Irritant (STOT SE 3).[1]

  • Compound Integrity: Like many low-molecular-weight amine salts, it is likely hygroscopic .[1] Improper handling not only risks exposure but can lead to hydration, altering stoichiometry and ruining enantiomeric excess (ee) in sensitive applications.[1]

Immediate Hazard Profile:

  • Signal Word: WARNING

  • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit.[1][3] 2A (H319), STOT SE 3 (H335).[1]

  • Physical State: White to off-white crystalline solid.[1]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in a research setting. We utilize a "Barrier-Redundancy" approach.

Protection ZoneStandard Operation (Weighing <1g)High-Risk Operation (Synthesis/Scale-up >1g or Solution Prep)Technical Rationale
Respiratory Fume Hood (Sash at 18")Fume Hood + N95/P100 (if dust generation is likely)The HCl salt forms acidic micro-dust.[1] Inhalation causes immediate upper respiratory tract irritation.[1]
Ocular Safety Glasses with side shieldsChemical Splash Goggles Fine powders drift.[1] Contact with the eye creates a saline/acidic solution instantly, causing severe irritation.
Dermal (Hand) Nitrile Gloves (Min 4 mil)Double Nitrile or Nitrile + Laminate Acidic salts can degrade thin nitrile over prolonged contact.[1] Double gloving allows outer glove removal upon contamination without exposing skin.[1]
Body Lab Coat (Cotton/Poly blend)Lab Coat + Chemical ApronPrevents migration of dust onto street clothes.[1]

Operational Workflow & Engineering Controls

A. Engineering Control Decision Logic

Do not rely solely on PPE. Use this logic flow to determine your workspace requirements.

PPE_Decision_Matrix Start Start: Handling (S)-3-Amino-2-methylpentan-2-ol HCl State Physical State? Start->State Solid Solid / Powder State->Solid Solution Dissolved in Solvent State->Solution DustRisk Is Dust Generation Likely? Solid->DustRisk Hood REQUIRED: Chemical Fume Hood (Face Velocity: 80-100 fpm) Solution->Hood Volatile Solvents present Bench Benchtop Allowed (Only if closed system) Solution->Bench Aqueous/Non-volatile DustRisk->Hood Yes (Weighing/Transfer) DustRisk->Bench No (Sealed Vial)

Caption: Figure 1. Engineering control decision matrix based on physical state and dust potential.

B. Handling Protocol (Step-by-Step)

Step 1: Preparation & Environment [1][3][4][5][6]

  • Humidity Control: Ensure the room or hood environment is not excessively humid (>60% RH).[1] Hygroscopic HCl salts will clump, making weighing difficult and increasing spill risk.

  • Static Mitigation: Use an anti-static gun or ionizer bar if the powder is flying. Charged particles are the primary cause of minor lab contamination events.

Step 2: Weighing & Transfer

  • The "Tap-Down" Rule: Before opening the container, tap it firmly on the bench. This settles the salt and prevents a "puff" of dust upon cap removal.

  • Spatula Selection: Use a stainless steel or PTFE-coated spatula.[1] Avoid wood or reactive metals.[1]

  • Transfer: Never pour from the stock bottle. Transfer small amounts to a secondary weighing boat.

Step 3: Solubilization (Exotherm Warning)

  • Dissolution: When dissolving in water or methanol, add the solid slowly to the solvent.

  • Thermodynamics: The solvation of hydrochloride salts can be mildly exothermic. While unlikely to boil on a small scale, this heat can increase the vapor pressure of volatile solvents (like ether or DCM), causing "bumping."

Emergency Response: Spills & Exposure

Spill Cleanup Algorithm

Follow this strict sequence to manage spills without spreading contamination.

Spill_Response Assess 1. Assess Volume & Risk PPE 2. Don PPE (Goggles, Double Gloves) Assess->PPE Cover 3. Cover with Absorbent/Pad PPE->Cover Neutralize 4. Neutralize (Aq. NaHCO3) Cover->Neutralize Collect 5. Collect as Chemical Waste Neutralize->Collect Clean 6. Soap & Water Wash Collect->Clean

Caption: Figure 2.[1][6] Linear workflow for solid or liquid spill remediation.

Specific Neutralization Tactics:

  • Dry Spill: Do not sweep.[1] Use a HEPA vacuum or wet a paper towel with a weak base (1% Sodium Bicarbonate) to wipe up the powder without generating dust.

  • Wet Spill: Absorb with a spill pad.[1] Treat the surface with 5% Sodium Bicarbonate solution until bubbling ceases (neutralizing the HCl), then clean with water.

First Aid Measures:

  • Eye Contact: Flush immediately for 15 minutes.[1][7] The HCl component makes this time-critical to prevent corneal etching.[1]

  • Skin Contact: Wash with soap and water.[1][5][8] Do not use alcohol (this may increase absorption of the organic amine).

Disposal Strategy

Do NOT dispose of this compound down the drain. Although the amine moiety might be biodegradable, the hydrochloride salt classification and potential for aquatic toxicity (common in alkyl amines) mandate segregation.

  • Solid Waste: Collect in a container labeled "Solid Organic Waste - Amine Salts."[1]

  • Liquid Waste:

    • If dissolved in organic solvent: "Flammable/Organic Waste."[1]

    • If dissolved in water: "Aqueous Waste (Basic/Neutral)."[1] Note: Ensure the pH is neutral (6-8) before adding to a communal aqueous waste drum to prevent unexpected reactions.[1]

  • Container: Triple rinse the empty stock container with a solvent (methanol or water) and add the rinsate to the liquid waste stream before defacing the label and discarding.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12890356, Methyl 2-amino-3-methylpentanoate hydrochloride (Analogous Structure Safety Data).[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] United States Department of Labor.[1] Retrieved from [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US).[1] Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.